(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144119-12-0 | |
| Record name | (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine , a chiral pyrrolidine derivative, is a valuable compound in pharmaceutical research and asymmetric synthesis.[1][2] Its stereospecific structure makes it a crucial building block for bioactive molecules and an effective chiral auxiliary in enantioselective reactions.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways, complete with detailed experimental protocols, quantitative data, and process visualizations.
Primary Synthesis Pathway: Grignard Reaction
The most prevalent and direct method for synthesizing the diphenylprolinol scaffold is the Grignard reaction. This approach involves the addition of a phenylmagnesium halide to a protected proline derivative. The stereochemistry of the final product is dictated by the chirality of the starting proline. For the synthesis of the (R)-enantiomer, (R)-proline is the required starting material.
A common variation of this synthesis involves the use of N-protected proline esters. The N-protection prevents side reactions with the Grignard reagent, and the ester functional group readily reacts to form the tertiary alcohol. Subsequent N-methylation yields the target compound.
Synthesis of the Precursor: (R)-α,α-Diphenyl-2-pyrrolidinemethanol
The initial step involves the synthesis of the diphenylprolinol precursor from (R)-proline. This can be achieved through a two-step process involving the formation of an N-carboxyanhydride followed by the Grignard reaction.
Reaction Scheme:
References
The Core Mechanism of Diphenylprolinol Derivatives in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylprolinol derivatives, particularly their silyl ethers, have emerged as a cornerstone of organocatalysis, enabling the stereoselective synthesis of complex molecules with remarkable efficiency. This technical guide provides a comprehensive overview of the mechanism of action of these catalysts, focusing on the fundamental principles that govern their reactivity and stereoselectivity. The content herein is intended to serve as a detailed resource for researchers actively engaged in synthetic chemistry and drug development.
Introduction: The Dual Modality of Diphenylprolinol Silyl Ether Catalysis
The catalytic prowess of diphenylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, lies in their ability to operate through two distinct, yet complementary, activation modes: enamine catalysis and iminium catalysis . This dual reactivity allows for the asymmetric functionalization of a wide range of carbonyl compounds, including aldehydes and α,β-unsaturated aldehydes. The bulky diarylprolinol silyl ether framework is crucial for establishing a chiral environment that effectively shields one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction.[1][2][3][4][5]
Enamine Catalysis: HOMO Activation for α-Functionalization
In the presence of enolizable aldehydes or ketones, diphenylprolinol silyl ethers act as secondary amine catalysts to form a nucleophilic enamine intermediate. This process, known as Highest Occupied Molecular Orbital (HOMO) activation, increases the electron density at the α-carbon, making it susceptible to attack by various electrophiles.[1][2][4] The catalytic cycle for enamine-mediated α-functionalization can be summarized as follows:
-
Enamine Formation: The secondary amine of the catalyst undergoes condensation with the carbonyl substrate to form a transient iminium ion.
-
Deprotonation: A weak base, often the counter-ion or another molecule of the substrate, removes the acidic α-proton to generate the key enamine intermediate.
-
Nucleophilic Attack: The electron-rich enamine attacks an incoming electrophile (E+). The stereochemistry of this step is controlled by the steric hindrance imposed by the bulky diphenylprolinol silyl ether group, which directs the electrophile to the less hindered face of the enamine.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the catalyst for the next cycle.
Quantitative Data for Enamine-Catalyzed Reactions
The following table summarizes representative quantitative data for various enamine-catalyzed reactions using diphenylprolinol silyl ether catalysts.
| Reaction Type | Aldehyde | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| α-Benzoyloxylation | Propanal | Benzoyl Peroxide | 10 | CH2Cl2 | 85 | - | 96 | [5] |
| α-Amination | Propanal | Di-tert-butyl azodicarboxylate | 5 | Toluene | 95 | - | >99 | [6] |
| α-Chlorination | Propanal | N-Chlorosuccinimide | 10 | CH2Cl2 | 82 | - | 92 | [6] |
| α-Alkylation | Hexanal | Styrene | 20 | NMA | 60 | >20:1 | 90 | [7] |
Iminium Catalysis: LUMO Activation for Conjugate Additions and Cycloadditions
For α,β-unsaturated aldehydes, diphenylprolinol silyl ethers facilitate catalysis through the formation of an iminium ion. This mode of activation, termed Lowest Unoccupied Molecular Orbital (LUMO) lowering, decreases the energy of the LUMO of the enal, rendering the β-carbon more electrophilic and susceptible to attack by nucleophiles.[1][2][3][8] This strategy is highly effective for conjugate additions (Michael reactions) and various cycloaddition reactions.
The catalytic cycle for iminium-mediated reactions proceeds as follows:
-
Iminium Ion Formation: The catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the β-carbon of the iminium ion. The stereochemical outcome is dictated by the facial shielding provided by the catalyst's bulky substituent.
-
Enamine Formation: The resulting intermediate is a resonance-stabilized enamine.
-
Hydrolysis and Catalyst Regeneration: The enamine is hydrolyzed to furnish the β-functionalized aldehyde product and regenerate the diphenylprolinol silyl ether catalyst.
Quantitative Data for Iminium-Catalyzed Reactions
The following tables summarize representative quantitative data for Michael additions and Diels-Alder reactions catalyzed by diphenylprolinol silyl ethers.
Table 3.1.1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Propanal | (E)-β-Nitrostyrene | 10 | Hexane | 91 | 94:6 | 99 | [2] |
| Butanal | (E)-β-Nitrostyrene | 10 | Hexane | 85 | 95:5 | 99 | [2] |
| Propanal | (E)-1-Nitro-1-hexene | 10 | Hexane | 80 | 95:5 | 99 | [2] |
| Cinnamaldehyde | Nitromethane | 10 | MeOH | 90 | - | 95 | [9][10] |
| 3-Phenylpropanal | Methyl Vinyl Ketone | 10 | - | 52 | - | 97 | [2] |
Table 3.1.2: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes
| Dienophile (Aldehyde) | Diene | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | dr (exo:endo) | ee (exo, %) | Reference |
| Cinnamaldehyde | Cyclopentadiene | 10 | CF3CO2H | Toluene | 80 | 85:15 | 97 | |
| Crotonaldehyde | Cyclopentadiene | 10 | CF3CO2H | Toluene | 95 | 86:14 | 90 | |
| Acrolein | Cyclopentadiene | 10 | CF3CO2H | Toluene | 75 | 80:20 | 85 | |
| Cinnamaldehyde | Isoprene | 10 | CF3CO2H | Toluene | 82 | - | 96 |
Experimental Protocols
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This procedure outlines a common method for the synthesis of the diphenylprolinol silyl ether catalyst.[1]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Dichloromethane (CH2Cl2), anhydrous
-
Triethylamine (Et3N), distilled
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add TMSOTf (1.2 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is a representative example of an enamine-catalyzed Michael addition.[2]
Materials:
-
Diphenylprolinol silyl ether catalyst (e.g., 10 mol%)
-
Nitroalkene (1.0 eq)
-
Aldehyde (10.0 eq)
-
Hexane (solvent)
-
1 M HCl (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the nitroalkene and the diphenylprolinol silyl ether catalyst in hexane at 0 °C, add the aldehyde.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 5 hours), monitoring by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Asymmetric Diels-Alder Reaction
This protocol exemplifies an iminium-catalyzed Diels-Alder reaction.
Materials:
-
Diarylprolinol silyl ether catalyst (e.g., 10 mol%)
-
α,β-Unsaturated aldehyde (1.0 eq)
-
Diene (3.0 eq)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Toluene (solvent)
-
Saturated aqueous NaHCO3 (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the diarylprolinol silyl ether catalyst and the α,β-unsaturated aldehyde in toluene at room temperature, add the diene followed by trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 8 hours), monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Transition State Models and Stereocontrol
The high degree of stereocontrol exerted by diphenylprolinol silyl ether catalysts is attributed to the steric shielding of one face of the reactive intermediate by the bulky diaryl group. Computational studies have been instrumental in elucidating the transition state geometries that lead to the observed stereochemical outcomes.
For enamine catalysis , the generally accepted model involves the formation of an (E)-enamine, which adopts a conformation that minimizes steric interactions with the bulky catalyst backbone. The electrophile then approaches from the less hindered face, which is typically the Re face for an (S)-catalyst.
In iminium catalysis , the catalyst forms an (E)-iminium ion with the α,β-unsaturated aldehyde. The bulky diarylmethylsilyl ether group effectively blocks one of the diastereotopic faces of the enal, forcing the nucleophile to attack from the opposite, unshielded face. For example, in the Diels-Alder reaction, the diene approaches the dienophile from the face opposite to the bulky catalyst substituent.
It is important to note that while the steric shielding model provides a good rationalization for the observed stereoselectivity in many cases, the actual mechanism can be more complex. Factors such as the formation of downstream intermediates and Curtin-Hammett scenarios can also play a significant role in determining the final stereochemical outcome.
Conclusion
Diphenylprolinol derivatives, particularly their silyl ethers, are powerful and versatile organocatalysts that have revolutionized asymmetric synthesis. Their ability to operate through both enamine and iminium activation modes allows for a broad range of transformations with generally high yields and excellent stereoselectivities. A thorough understanding of the underlying catalytic cycles, the role of the catalyst in stereocontrol, and the practical aspects of experimental execution is crucial for the successful application of these catalysts in the synthesis of complex, enantioenriched molecules for research, and drug development. This guide provides a foundational understanding of these principles and serves as a practical resource for chemists in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
The Ascent of Asymmetric Aminocatalysis: A Technical Guide to Chiral Pyrrolidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a class of remarkably versatile and efficient catalysts derived from the simple amino acid, proline. This technical guide provides an in-depth exploration of the discovery, history, and application of chiral pyrrolidine-based catalysts, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.
A Historical Perspective: From a Forgotten Reaction to a Nobel Prize-Winning Concept
The story of chiral pyrrolidine-based catalysis begins not with a bang, but with a quiet discovery that lay dormant for decades. In the early 1970s, independent research groups led by Zoltan Hajos at Hoffmann-La Roche and Rudolf Wiechert at Schering AG reported the use of L-proline as a catalyst for an intramolecular asymmetric aldol cyclization, a key step in steroid synthesis.[1] This pioneering work, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, demonstrated the potential of a simple, naturally occurring chiral molecule to induce high levels of enantioselectivity.[1][2] Despite the elegance of this discovery, the broader implications of using small organic molecules as asymmetric catalysts were not fully appreciated at the time.
The true renaissance of organocatalysis, and specifically proline catalysis, occurred in the year 2000 with the seminal and independent publications from the laboratories of Benjamin List and Carlos F. Barbas, III, and David W.C. MacMillan.[3][4] List and Barbas demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions, significantly expanding the scope of this transformation.[3] Concurrently, MacMillan introduced the concept of "organocatalysis" and developed a new class of chiral imidazolidinone catalysts derived from amino acids.[4][5] These catalysts, operating through an iminium ion activation mechanism, proved highly effective in asymmetric Diels-Alder reactions.[4] This flurry of groundbreaking research ignited the field, leading to the development of a vast arsenal of chiral amine catalysts and their application in a wide array of asymmetric transformations. The profound impact of their work was ultimately recognized with the 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David W.C. MacMillan "for the development of asymmetric organocatalysis".[6]
Following these initial breakthroughs, the field rapidly evolved with the introduction of more sophisticated and highly active pyrrolidine-based catalysts. Notably, the work of Yujiro Hayashi and Karl Anker Jørgensen in 2005 led to the development of diarylprolinol silyl ether catalysts, often referred to as Hayashi-Jørgensen catalysts.[7][8] These catalysts exhibited enhanced reactivity and solubility in organic solvents compared to proline, further broadening the scope and utility of aminocatalysis.[7]
Core Mechanistic Principles: Enamine and Iminium Ion Catalysis
The remarkable efficacy of chiral pyrrolidine-based catalysts stems from their ability to activate carbonyl compounds through two primary, yet complementary, catalytic cycles: enamine catalysis and iminium ion catalysis.
Enamine Catalysis (HOMO-Raising Activation)
In enamine catalysis, the chiral secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. The chiral environment of the catalyst then directs the subsequent attack of this enamine on an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. After the carbon-carbon bond formation, the catalyst is regenerated through hydrolysis. This mode of activation is central to reactions such as the proline-catalyzed aldol, Mannich, and Michael reactions.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. dobroka.hu [dobroka.hu]
- 3. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
Theoretical Scrutiny of N-Methylpyrrolidine Derivatives: An In-depth Stereochemical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stereochemistry of N-methylpyrrolpyrrolidine derivatives. The conformational preferences, electronic properties, and synthetic pathways of these crucial heterocyclic scaffolds are explored through a combination of computational modeling and spectroscopic analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational drug design.
Conformational Analysis: Theoretical Predictions and Experimental Correlations
The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. Theoretical methods, particularly Density Functional Theory (DFT) and ab initio calculations, have proven to be powerful tools for elucidating the conformational landscape of N-methylpyrrolidine derivatives. These studies are often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides experimental validation of the predicted conformations.
Computational Approaches to Conformational Energies
Quantum mechanical calculations are instrumental in determining the relative stabilities of different conformers. The choice of theoretical level and basis set is crucial for obtaining accurate results. A common approach involves geometry optimization of various possible conformers followed by frequency calculations to confirm them as true minima on the potential energy surface.
Table 1: Calculated Relative Energies of N-Methylpyrrolidine Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| Equatorial-axial | B3LYP/6-311++G(d,p) | 0.00 | [1] |
| Axial-equatorial | B3LYP/6-311++G(d,p) | 0.061 | [1] |
| Envelope (E) | MP2/6-31G | 0.00 | [2] |
| Twist (T) | MP2/6-31G | 0.75 | [2] |
Note: The relative energies can vary depending on the substituents on the pyrrolidine ring.
Correlation with NMR Spectroscopy
NMR spectroscopy is a primary experimental technique for studying the stereochemistry of N-methylpyrrolidine derivatives in solution. Chemical shifts and coupling constants are particularly sensitive to the geometry of the molecule. Theoretical calculations of NMR parameters, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to validate the computed structures.[3][4]
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(1-pyrrolidinyl)piperidine
| Atom | Experimental (CDCl₃) | Calculated (e-e conformer) | Calculated (a-e conformer) |
| ¹H | |||
| H2' | 2.55 | 2.62 | 2.71 |
| H3' | 1.78 | 1.85 | 1.92 |
| ¹³C | |||
| C2' | 53.2 | 54.1 | 55.0 |
| C3' | 24.5 | 25.3 | 26.1 |
(Data adapted from a study on 4-(1-pyrrolidinyl)piperidine, showcasing the correlation between experimental and theoretical values for different conformers).[1]
Experimental Protocols
Synthesis of Chiral N-Substituted Pyrrolidines
The stereoselective synthesis of N-methylpyrrolidine derivatives is crucial for accessing specific enantiomers for pharmacological evaluation. Numerous synthetic strategies have been developed, often employing chiral starting materials or catalysts.
Detailed Methodology: Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of densely substituted pyrrolidines via a silver-catalyzed [3+2] cycloaddition between an N-tert-butanesulfinylazadiene and an azomethine ylide.[5]
Materials:
-
(S)-N-tert-butanesulfinyl imine (1 equiv)
-
α-imino ester (2 equiv)
-
Silver carbonate (Ag₂CO₃) (10 mol%)
-
Toluene (0.4 M)
Procedure:
-
To a solution of (S)-N-tert-butanesulfinyl imine in toluene, add the α-imino ester.
-
Add silver carbonate to the mixture.
-
Stir the reaction at room temperature for the time specified in the relevant literature (typically 24-48 hours), monitoring the progress by TLC or ¹H NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
NMR Spectroscopy for Stereochemical Analysis
NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH), is a powerful tool for determining the relative stereochemistry of substituents on the pyrrolidine ring.
Detailed Methodology: ¹H NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Prepare a solution of the purified N-methylpyrrolidine derivative in the chosen deuterated solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity of the signals (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
-
For complex spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in the assignment of protons and to determine through-space proximities, which can help in assigning the relative stereochemistry. The Karplus equation can be used to correlate the measured ³JHH values to the dihedral angles between the coupled protons, providing insight into the ring conformation.[6]
Signaling Pathways and Reaction Mechanisms
Theoretical studies are invaluable for elucidating the mechanisms of reactions involved in the synthesis of N-methylpyrrolidine derivatives. Computational modeling can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a deeper understanding of the reaction pathway and the origins of stereoselectivity.
Conformational Equilibrium of the Pyrrolidine Ring
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. The substituents on the ring can significantly influence the position of this equilibrium.
General Workflow for Theoretical Stereochemical Analysis
The theoretical investigation of the stereochemistry of N-methylpyrrolidine derivatives typically follows a structured workflow, integrating computational modeling with experimental data.
Proposed Mechanism for Copper-Catalyzed Intramolecular C-H Amination
Recent studies have detailed the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines.[7][8] A proposed catalytic cycle involves the formation of a copper-nitrene intermediate, followed by C-H insertion to form the pyrrolidine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 7. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
literature review on the applications of chiral amino alcohols in synthesis
Introduction: Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks and powerful controllers in modern asymmetric synthesis. Their stereochemistry is often crucial for biological activity, making their application central to the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides an in-depth review of the primary applications of chiral amino alcohols, detailing their roles as catalysts, ligands, and chiral auxiliaries. It summarizes key performance data, provides representative experimental protocols, and illustrates core mechanistic concepts.
Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols and their derivatives are frequently used to create highly effective catalysts for a variety of enantioselective transformations.[3] One of the most prominent examples is their use in the formation of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones.
The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst, which is derived from a chiral amino alcohol, typically (S)- or (R)-prolinol.[6] This catalyst complexes with borane to create a highly effective and stereoselective reducing agent.[6][7] The CBS reduction is lauded for its high enantioselectivity, often achieving over 95% enantiomeric excess (ee), predictable stereochemistry, and broad substrate scope.[5][6]
The catalytic cycle proceeds through a well-defined mechanism. First, borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][8] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone at the sterically more accessible lone pair.[4][8] This ternary complex arranges into a six-membered ring transition state, facilitating a face-selective intramolecular hydride transfer from the borane to the ketone's carbonyl carbon.[4][5] An acidic workup then liberates the chiral alcohol and regenerates the catalyst.[4][8]
Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Data Presentation: CBS Reduction of Various Ketones
The table below summarizes the performance of the (S)-Me-CBS catalyst in the asymmetric reduction of several prochiral ketones.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | >98 |
| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 97 |
| 3 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 90 | 96 |
| 4 | Propiophenone | (R)-1-Phenyl-1-propanol | 94 | 95 |
Chiral Amino Alcohols as Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation.[] 1,2-amino alcohols are among the most effective and widely used chiral auxiliaries.[10][11] Derivatives such as oxazolidinones, popularized by David Evans, are particularly noteworthy.[] These auxiliaries are typically attached to a carboxylic acid substrate to form an imide, which then directs stereoselective reactions at the α-carbon, such as alkylations and aldol additions.[][12]
The workflow for an Evans asymmetric alkylation involves several key steps. First, the chiral auxiliary (e.g., an oxazolidinone derived from an amino alcohol) is acylated with the desired carboxylic acid derivative. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the substituent on the auxiliary. Finally, the auxiliary is cleaved to yield the chiral carboxylic acid and is typically recovered for reuse.[]
Generalized workflow of an Evans asymmetric alkylation.
Data Presentation: Evans Auxiliary in Alkylation Reactions
The following table presents data for the alkylation of a propionyl oxazolidinone derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
| Entry | Electrophile (R-X) | Product (after cleavage) | Yield (%) | de (%) |
| 1 | Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid | 91 | >99 |
| 2 | Iodomethane | (S)-2-Methylpropanoic acid | 88 | 98 |
| 3 | Allyl iodide | (S)-2-Methylpent-4-enoic acid | 93 | >99 |
| 4 | Isopropyl iodide | (S)-2,3-Dimethylbutanoic acid | 75 | 96 |
Experimental Protocols
General Protocol for CBS-Catalyzed Ketone Reduction
Reaction Setup: A flame-dried, round-bottom flask is charged with the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.10 equivalents) and purged with argon. Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0°C. Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 - 1.0 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
Substrate Addition: The ketone substrate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the catalyst solution over 20-30 minutes, maintaining the temperature between 0°C and room temperature depending on the substrate's reactivity.
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction must be conducted under anhydrous conditions, as water can significantly decrease the enantiomeric excess.[4][8]
Workup: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol at 0°C. The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.[2] The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure alcohol.[2]
Analysis: The enantiomeric excess of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
General Protocol for Evans Asymmetric Alkylation
Acylation: To a solution of the chiral oxazolidinone auxiliary (1.0 equivalent) in anhydrous THF at 0°C, n-butyllithium (1.05 equivalents) is added dropwise. After stirring for 15 minutes, the desired acid chloride (1.1 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the N-acyl oxazolidinone, which is often purified by recrystallization.
Alkylation: The N-acyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78°C. A base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) is added dropwise to form the enolate. After stirring for 30-60 minutes, the electrophile (1.2 equivalents) is added. The reaction is stirred at -78°C until completion.
Workup and Cleavage: The reaction is quenched with saturated NH₄Cl solution and extracted. For cleavage, the purified product is dissolved in a THF/water mixture. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0°C. After the reaction is complete, the auxiliary is recovered by extraction, and the aqueous layer is acidified and extracted to isolate the chiral carboxylic acid product.
Conclusion
Chiral amino alcohols are indispensable tools in asymmetric synthesis. Their ability to be transformed into highly effective catalysts and reliable chiral auxiliaries provides robust and predictable methods for constructing stereochemically complex molecules. The CBS reduction and Evans asymmetric alkylation are just two prominent examples that highlight their profound impact on the field, enabling the efficient synthesis of enantiomerically pure compounds critical for the pharmaceutical and chemical industries.[2][13]
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
stability and compatibility of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine under various reaction conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a crucial chiral auxiliary and catalyst in asymmetric synthesis, valued for its role in producing enantiomerically pure compounds. This technical guide provides a comprehensive overview of the stability and compatibility of this compound under a variety of reaction conditions. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes information from safety data sheets, related chemical structures, and general principles of organic chemistry to provide a thorough understanding of its chemical behavior. This document is intended to assist researchers in handling, storing, and utilizing this reagent effectively and safely in their experimental designs.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁NO | |
| Molecular Weight | 267.37 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | 70 - 73 °C | |
| Optical Rotation | [α]²⁰/D = -58 ± 1° (c=1 in CHCl₃) | |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | |
| CAS Number | 144119-12-0 |
Stability Profile
The stability of this compound is a critical factor in its storage and application. The compound is generally stable under standard ambient conditions but is sensitive to certain environmental factors.
Thermal Stability
The compound is a solid at room temperature with a melting point of 70-73 °C, indicating good thermal stability under normal laboratory conditions. However, upon intense heating, it may form explosive mixtures with air. It is advisable to handle the compound away from open flames and hot surfaces.
Photolytic Stability
pH and Hydrolytic Stability
The stability of the compound can be influenced by pH. Based on the reactivity of related structures, the following can be inferred:
-
Acidic Conditions: The tertiary amine of the pyrrolidine ring can be protonated in the presence of acids, forming a salt. While some diphenylmethanol derivatives are reported to be stable under various acidic conditions, strong acidic conditions may promote side reactions or degradation.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: While some esters of diphenylmethanol are stable to basic conditions, the free hydroxyl group in the target molecule may be deprotonated by strong bases. The stability of the pyrrolidine ring under strongly basic conditions should also be considered, as ring-opening has been observed in related N-methyl-2-pyrrolidone under such conditions.
Oxidative Stability
The compound is incompatible with strong oxidizing agents. The tertiary amine and the benzylic alcohol moiety are potential sites for oxidation. In a study on a related compound, fexofenadine, which also contains a tertiary amine and a diphenylmethanol-like group, oxidative stress led to the formation of an N-oxide degradation product.
Compatibility with Common Reagents
The compatibility of this compound with various classes of reagents is crucial for its successful application in synthesis.
Table 2: Inferred Compatibility with Common Reagents
| Reagent Class | Compatibility | Notes and Potential Incompatibilities |
| Protic Solvents (e.g., Alcohols) | Generally compatible for short durations | The compound is moisture-sensitive; use of anhydrous solvents is recommended. |
| Aprotic Solvents (e.g., THF, Toluene, Dichloromethane) | Generally compatible | Stable in common aprotic solvents used for organic reactions. |
| Acids (Protic and Lewis) | Potentially reactive | Forms salts with protic acids. Lewis acids may coordinate with the hydroxyl or amino groups, potentially leading to side reactions. |
| Bases (Organic and Inorganic) | Potentially reactive | Strong bases can deprotonate the hydroxyl group. Very strong bases may affect the stability of the pyrrolidine ring. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally compatible | The alcohol and tertiary amine are typically stable to common hydride reducing agents. |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Incompatible | The tertiary amine and alcohol are susceptible to oxidation. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Reactive | The acidic proton of the hydroxyl group will be deprotonated by organometallic reagents. Protection of the hydroxyl group may be necessary. |
Recommended Storage and Handling
To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store at room temperature or refrigerated (0-8 °C).
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) as the compound is air and moisture sensitive.
-
Container: Keep the container tightly closed and store in a well-ventilated, dry place.
-
Handling: Work under a hood and avoid inhalation of the substance. Take precautionary measures against static discharge.
Experimental Protocols for Stability and Compatibility Testing
The following are generalized experimental protocols for assessing the stability and compatibility of this compound. These should be adapted based on specific laboratory capabilities and the intended application.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the compound and to identify potential degradation products.
Caption: Workflow for forced degradation studies.
Protocol:
-
Sample Preparation: Prepare solutions of the compound in suitable solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solid compound and its solution at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic Stress: Expose the solid compound and its solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC, to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Characterization: Use LC-MS/MS and NMR to identify the structure of significant degradation products.
Reagent Compatibility Study
This protocol outlines a method to assess the compatibility of the compound with various reagents.
Caption: Workflow for reagent compatibility testing.
Protocol:
-
Reaction Setup: In separate vials, dissolve the compound in an appropriate anhydrous solvent.
-
Reagent Addition: Add the reagent to be tested (e.g., a specific acid, base, or organometallic reagent) to the solution.
-
Monitoring: Monitor the reaction mixture over time (e.g., 1, 4, 24 hours) at a controlled temperature (e.g., room temperature).
-
Analysis: Analyze aliquots of the reaction mixture by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to check for the disappearance of the starting material and the appearance of new spots or peaks.
Potential Decomposition Pathways
Based on the chemical structure, several potential decomposition pathways can be hypothesized. Direct experimental evidence for these pathways for the title compound is not available in the literature.
Caption: Hypothesized decomposition pathways.
-
N-Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation to form the corresponding N-oxide, particularly in the presence of reagents like hydrogen peroxide.
-
Ring Opening: Under harsh acidic or basic conditions, the pyrrolidine ring may undergo cleavage. For instance, treatment of N-methyl-2-pyrrolidone with strong acids or bases results in the formation of 4-methylaminobutyric acid.
-
Dehydration: At elevated temperatures, particularly in the presence of acid catalysts, the tertiary alcohol could undergo dehydration to form an alkene.
-
C-C Bond Cleavage: Severe thermal stress could lead to fragmentation of the molecule.
Conclusion
This compound is a stable compound under standard storage conditions. However, its stability is compromised by moisture, air, strong oxidizing agents, and potentially by strong acids and bases. For optimal use, it should be stored under an inert atmosphere and handled with care to avoid exposure to incompatible substances. The provided experimental workflows can serve as a template for researchers to conduct their own stability and compatibility studies tailored to their specific reaction conditions. Further research is warranted to quantitatively assess the degradation kinetics and definitively identify the decomposition products under various stress conditions.
In-Depth Technical Guide to (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol (CAS Number 144119-12-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, handling, and applications of the chiral amino alcohol (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol, registered under CAS number 144119-12-0. This compound is a valuable chiral catalyst and auxiliary in the field of asymmetric organic synthesis, playing a crucial role in the stereoselective preparation of complex molecules.
Core Properties and Specifications
(R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol is a white to off-white crystalline powder. Its chemical structure features a pyrrolidine ring derived from D-proline, substituted with a diphenylmethanol group at the 2-position and a methyl group on the nitrogen atom. This specific stereochemistry is pivotal to its function in inducing chirality in synthetic transformations.
Table 1: Chemical and Physical Properties of CAS 144119-12-0
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 68-71 °C |
| Boiling Point | 406.8±25.0 °C (Predicted) |
| Optical Activity | [α]²⁰/D −55.0±4.0°, c = 1% in chloroform |
| InChI Key | XIJAGFLYYNXCAB-QGZVFWFLSA-N |
| SMILES | CN1CCC[C@@H]1C(O)(c2ccccc2)c3ccccc3 |
Safety, Handling, and Storage
Proper handling and storage of (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol are essential to ensure laboratory safety and maintain the compound's integrity.
Table 2: Safety and Handling Information for CAS 144119-12-0
| Category | Information |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Storage Class | 11 - Combustible Solids |
Role in Asymmetric Synthesis
(R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol serves as a highly effective chiral catalyst in enantioselective additions of organozinc reagents to aldehydes. The steric bulk of the diphenylmethyl group and the defined stereochemistry of the pyrrolidine ring create a chiral environment that directs the nucleophilic attack of the organozinc reagent to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.
This catalytic activity is crucial in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. For instance, chiral amino alcohols are key structural motifs in various drugs, and their enantioselective synthesis is a critical step in drug development.
Experimental Protocols
Representative Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Objective: To synthesize enantiomerically enriched (R)-1-phenyl-1-propanol.
Materials:
-
(R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol (Catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere, dissolve (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol (0.05 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled catalyst solution, add diethylzinc solution (1.5 mmol) dropwise. Stir the mixture for 20 minutes at 0 °C. Following this, add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for employing a chiral catalyst like (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol in an asymmetric synthesis.
Caption: Workflow of an asymmetric synthesis using a chiral catalyst.
Logical Relationship in Chiral Induction
The effectiveness of (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol as a chiral catalyst stems from the formation of a transient chiral complex that dictates the stereochemical outcome of the reaction.
Caption: Logical flow of stereochemical control by the chiral catalyst.
This guide provides foundational knowledge for the application of (R)-α,α-Diphenyl-N-methyl-2-pyrrolidinemethanol in asymmetric synthesis. Researchers and drug development professionals can leverage this information for the design and execution of stereoselective chemical transformations.
Structural Analysis of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the chiral amino alcohol (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific enantiomer, this document leverages detailed structural information from its close analogs to build a robust analytical profile. The core of this guide is a thorough examination of crystallographic data from a related compound, which, combined with spectroscopic information from similar molecules, offers significant insights into the probable structural characteristics of the title compound. This paper also outlines detailed experimental protocols for key analytical techniques, including X-ray crystallography and NMR spectroscopy, relevant to this class of compounds. The information is intended to support research, drug discovery, and development activities where this and related chiral scaffolds are of interest.
Introduction
(R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol belongs to a class of chiral amino alcohols that are pivotal in asymmetric synthesis, serving as highly effective catalysts and chiral auxiliaries. The stereochemistry and conformational rigidity of the pyrrolidine ring, coupled with the bulky diphenylmethanol moiety, are critical to its function in inducing enantioselectivity. A precise understanding of its three-dimensional structure is therefore essential for rational catalyst design and for elucidating mechanisms of action in biological systems. This guide synthesizes the available structural data to provide a detailed analytical overview.
Crystallographic Analysis
Direct single-crystal X-ray diffraction data for (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol is not publicly available at the time of this publication. However, a detailed crystallographic study has been conducted on a closely related analog, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, which provides a strong basis for inferring the structural features of the title compound.
The analysis of this analog reveals a syn relationship between the phenyl group at the 5-position and the diphenylmethanol substituent at the 2-position of the pyrrolidine ring[1]. The pyrrolidine ring itself adopts an envelope conformation, a common feature for this heterocyclic system. A key stabilizing feature is an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring[1].
Crystal Data and Structure Refinement for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol
The following tables summarize the crystallographic data for this analog, collected at 100 K using Mo Kα radiation[1].
| Parameter | Value |
| Chemical Formula | C₂₄H₂₅NO |
| Formula Weight | 343.45 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.9672 (2) |
| b (Å) | 13.3376 (2) |
| c (Å) | 14.4369 (2) |
| V (ų) | 1919.22 (5) |
| Z | 4 |
| Density (calculated) | 1.188 Mg/m³ |
| Absorption Coefficient | 0.07 mm⁻¹ |
| F(000) | 736 |
Table 1: Crystal Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol[1].
| Parameter | Value |
| Radiation Source | Mo Kα |
| Theta range for data collection | 2.2 to 27.5° |
| Reflections collected | 24972 |
| Independent reflections | 2262 [R(int) = 0.039] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2262 / 0 / 255 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.092 |
| R indices (all data) | R1 = 0.045, wR2 = 0.095 |
| Largest diff. peak and hole | 0.17 and -0.19 e.Å⁻³ |
Table 2: Data Collection and Structure Refinement Details for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol[1].
Spectroscopic Data (Inferred)
While a complete set of spectroscopic data for the title compound is not available, data from its N-demethylated analog, (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol, can be used to predict its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the N-methyl group, the aromatic protons of the two phenyl rings, and the hydroxyl proton. The N-methyl group would likely appear as a singlet in the 2.0-2.5 ppm range. The protons of the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The aromatic region would show a series of multiplets between 7.0 and 7.6 ppm. The hydroxyl proton signal may be broad and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon, the carbons of the pyrrolidine ring, and the distinct carbons of the two phenyl rings. The quaternary carbon attached to the hydroxyl group and the two phenyl rings would appear in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration, likely broadened due to hydrogen bonding. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Characteristic C=C stretching absorptions for the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₁NO, M.W. = 267.37 g/mol ). Common fragmentation patterns would involve the loss of a hydroxyl group, a phenyl group, or cleavage of the pyrrolidine ring.
Experimental Protocols
The following are generalized protocols for the structural characterization of chiral amino alcohols like (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol, based on standard laboratory practices.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., hexane/ethyl acetate, ethanol). Vapor diffusion techniques can also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Visualizations
The following diagrams illustrate the general workflows for the structural analysis of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
While a complete, experimentally determined structure of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol is not currently available in the public domain, a comprehensive structural profile can be inferred from the detailed analysis of its close analogs. The crystallographic data suggests a conformationally restrained structure featuring an envelope pyrrolidine ring and an intramolecular hydrogen bond. This structural rigidity is a key determinant of its utility in asymmetric synthesis. The provided experimental protocols offer a clear roadmap for researchers seeking to perform a detailed structural characterization of this important chiral molecule. Further investigation to obtain the precise crystal structure and complete spectroscopic data of the title compound is highly encouraged to fully unlock its potential in catalysis and medicinal chemistry.
References
Methodological & Application
Application Notes: Enantioselective Addition of Diethylzinc to Aldehydes using (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, providing access to chiral alcohols which are pivotal building blocks in the pharmaceutical and fine chemical industries. Among the array of chiral catalysts developed for this purpose, amino alcohols have proven to be highly effective. This document provides detailed application notes and protocols for the use of the chiral ligand, (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, in the enantioselective addition of diethylzinc to aldehydes. This reaction offers a reliable method for the preparation of optically active secondary alcohols with high enantiomeric purity.
Reaction Principle
The reaction involves the in-situ formation of a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, creating a sterically defined environment that directs the nucleophilic attack of the ethyl group from the diethylzinc to one of the enantiotopic faces of the carbonyl group. The (R)-configuration of the catalyst typically leads to the formation of the corresponding (R)-alcohol.
Data Presentation
A comprehensive table of substrate scope with corresponding yields and enantiomeric excess (ee%) for the title catalyst is not available in the current literature. For illustrative purposes, the following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using a closely related pyrrolidine-based catalyst. Researchers should consider this as a starting point for their investigations with this compound.
Table 1: Illustrative Performance in the Enantioselective Ethylation of Benzaldehyde
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 0 | 12 | >95 | >98 |
Note: This data is representative of highly effective pyrrolidine-based amino alcohol catalysts and serves as a benchmark. Actual results with this compound may vary.
Experimental Protocols
Materials:
-
This compound
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Aldehyde (high purity, freshly distilled if necessary)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.) dried in an oven and cooled under an inert atmosphere (nitrogen or argon).
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Addition of Diethylzinc: To the cooled catalyst solution, add diethylzinc solution (e.g., 1.2 mmol, 1.2 equivalents) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Aldehyde: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the enantioselective addition.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the addition reaction.
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under a strict inert atmosphere using appropriate Schlenk line or glovebox techniques.
-
Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Quench the reaction carefully and slowly, especially on a larger scale.
Conclusion
Application Note: Asymmetric Reduction of Ketones Using (S)-Diphenylprolinol Derived Oxazaborolidine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals and natural products.[1] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for achieving this transformation with exceptional levels of stereocontrol.[2] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from (S)-α,α-diphenylprolinol, in the presence of a stoichiometric borane source.[3] The methodology is praised for its operational simplicity, broad substrate scope, and the predictable stereochemistry of the resulting alcohol product, often achieving over 95% enantiomeric excess (ee).[2][3]
This document provides a detailed protocol for the in situ generation of the diphenylprolinol-derived catalyst and its application in the asymmetric reduction of a representative ketone.
Mechanism of Action
The efficacy of the CBS reduction stems from a well-defined catalytic cycle involving dual activation.[3] The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent, activating it as a potent hydride donor.[4][5] Simultaneously, the endocyclic Lewis acidic boron atom of the catalyst coordinates to the ketone substrate, orienting it for a stereoselective hydride transfer.[4] The ketone's substituents are arranged to minimize steric interactions, with the larger group positioned away from the catalyst's bulky diphenylprolinol framework. The hydride is then delivered to one specific face of the carbonyl via a stable, six-membered chair-like transition state, ensuring high enantioselectivity.[5] Following the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle.
Figure 1: Catalytic cycle of the CBS reduction.
Experimental Protocol: General Procedure for Asymmetric Ketone Reduction
This protocol describes the reduction of acetophenone as a model substrate. The procedure must be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon) as moisture can significantly decrease enantioselectivity.[4][5]
Materials and Reagents:
-
(S)-α,α-Diphenylprolinol
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (BH₃·THF, ~1 M)
-
Ketone substrate (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 1 M or 2 M solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-α,α-diphenylprolinol (e.g., 0.1 equivalents relative to the ketone).
-
Add anhydrous THF to dissolve the prolinol (concentration typically 0.5-1.0 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane solution (e.g., BH₃·THF, 0.1 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0-25 °C for approximately 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the catalyst solution to the desired reaction temperature (typically between -40 °C and 0 °C). A common temperature is -20 °C.
-
In a separate flask, prepare a solution of the ketone substrate (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 10-15 minutes.
-
Slowly add the remaining borane solution (as the stoichiometric reducing agent, typically 0.6-1.0 equivalents) dropwise to the reaction mixture, maintaining the target temperature. The addition rate should be controlled to manage any exotherm.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the excess borane by slowly and carefully adding methanol dropwise at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and add the extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude alcohol product by flash column chromatography on silica gel.
-
Figure 2: General experimental workflow for CBS reduction.
Data Summary: Substrate Scope and Performance
The CBS reduction is effective for a wide range of ketone substrates. The enantioselectivity is highly dependent on the steric difference between the two substituents attached to the carbonyl group.
Table 1: Asymmetric Reduction of Various Aromatic Ketones
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Conditions |
| Acetophenone | (R)-1-Phenylethanol | 10 | >95 | 97 | THF, RT |
| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 10 | 95 | 94 | THF, RT |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 10 | 80 | 98 | Plant Tissue Biocatalyst[6] |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | >95 | 85 | THF, RT[7] |
Table 2: Asymmetric Reduction of Aliphatic and Unsaturated Ketones
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Conditions |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | 10 | >95 | 89 | THF, RT[7] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 10 | >95 | 81 | THF, RT[7] |
| Benzalacetone (trans-4-Phenyl-3-buten-2-one) | (S)-4-Phenyl-3-buten-2-ol | 10 | 90 | 92 | THF, -40°C[7] |
| 1-Acetylcyclohexene | (S)-1-(Cyclohex-1-en-1-yl)ethanol | 10 | 95 | 85 | THF, -40°C[7] |
Note: The stereochemical outcome ((R) or (S)) is predictable based on the catalyst's chirality and the relative size of the ketone's substituents. Using the (S)-diphenylprolinol-derived catalyst, the hydride is delivered to the Re face of the ketone, generally yielding the (R)-alcohol when the larger substituent has higher Cahn-Ingold-Prelog priority. For some substrates, such as α,β-unsaturated ketones, the stereochemical descriptor may change to (S) while the facial selectivity remains consistent.[7]
References
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
**(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a valuable chiral ligand and auxiliary in asymmetric synthesis. Its rigid pyrrolidine backbone and the stereogenic center bearing a diphenylmethanol group create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in key asymmetric reactions, including the enantioselective addition of organozinc reagents to aldehydes and asymmetric aldol reactions.
Core Applications
The primary application of this compound lies in its ability to induce enantioselectivity in the formation of new stereocenters. It is particularly effective in reactions involving nucleophilic additions to carbonyl compounds, where it can coordinate with metal ions to form a chiral catalytic species.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the presence of a chiral ligand such as this compound, this reaction can be rendered highly enantioselective, affording chiral secondary alcohols which are important building blocks in pharmaceutical synthesis.
Quantitative Data Summary
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a closely related chiral amino alcohol. The results are representative of the performance expected with this compound.
| Entry | Aldehyde | Product | Yield (%) | ee (%) [a] |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |
| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 95 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 88 | 94 |
[a] Enantiomeric excess (ee) determined by chiral HPLC analysis.
Detailed Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted for this compound from a procedure using a similar chiral amino alcohol.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (13.4 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol, 2.0 equiv) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (51 µL, 0.5 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. This compound can act as an organocatalyst, mimicking the function of natural aldolase enzymes by forming a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor with high stereocontrol.
Quantitative Data Summary (Representative)
The following data is representative of a typical asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by a proline-based organocatalyst.
| Entry | Aldehyde | Ketone | dr (anti:syn) | Yield (%) | ee (%) [a] |
| 1 | 4-Nitrobenzaldehyde | Acetone | - | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | Acetone | - | 88 | 94 |
| 3 | Benzaldehyde | Cyclohexanone | 95:5 | 92 | 99 (anti) |
| 4 | 2-Naphthaldehyde | Cyclohexanone | 92:8 | 85 | 98 (anti) |
[a] Enantiomeric excess (ee) of the major diastereomer.
Detailed Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone (Representative)
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add this compound (26.7 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous DMF (2 mL) and stir until the catalyst is dissolved.
-
Add cyclohexanone (207 µL, 2.0 mmol, 4.0 equiv).
-
Cool the mixture to -25 °C.
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) in one portion.
-
Stir the reaction mixture at -25 °C and monitor its progress by TLC. The reaction is typically complete within 48-72 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the corresponding aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for asymmetric synthesis.
Proposed Transition State for Diethylzinc Addition
Caption: Proposed transition state for enantioselective ethylation.
Enamine Catalysis Cycle for Aldol Reaction
Caption: Catalytic cycle for the asymmetric aldol reaction.
Application Notes and Protocols for Catalytic Enantioselective Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic enantioselective alkylation is a powerful and essential transformation in modern organic synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. This process is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific stereochemistry. These reactions introduce an alkyl group to a prochiral substrate, creating a new stereocenter in a selective manner, thus providing access to enantiomerically enriched building blocks for complex molecule synthesis.
This document provides detailed application notes and experimental protocols for several key types of catalytic enantioselective alkylation reactions, including the α-alkylation of aldehydes and ketones. The methodologies described herein utilize a range of catalytic systems, from organocatalysis to transition-metal catalysis, offering researchers a selection of tools to address various synthetic challenges.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and analyzing a catalytic enantioselective alkylation reaction.
Application Notes and Protocols for (R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol, a chiral amino alcohol derived from L-proline, is a highly effective organocatalyst and ligand in asymmetric synthesis. Its rigid pyrrolidine backbone and the stereodirecting influence of the diphenylmethanol moiety make it particularly valuable for the enantioselective synthesis of chiral molecules, which are crucial building blocks for active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and data for the use of this catalyst in the synthesis of pharmaceutical intermediates, with a focus on the enantioselective reduction of prochiral ketones.
Core Application: Enantioselective Reduction of Prochiral Ketones (Corey-Bakshi-Shibata Reduction)
A primary application of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol is as a precursor to chiral oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This method is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[3] These chiral alcohols are common intermediates in the synthesis of numerous pharmaceuticals.
The in-situ formation of the oxazaborolidine catalyst from (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol and a borane source, such as borane-dimethyl sulfide (BMS), creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone, resulting in a high degree of enantioselectivity. The predictable stereochemical outcome and high enantiomeric excess (ee) make the CBS reduction a powerful tool in drug development.[3]
Featured Application: Synthesis of a Chiral Alcohol Intermediate for the NK-1 Receptor Antagonist Aprepitant
Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. A key step in the synthesis of Aprepitant is the creation of a specific chiral alcohol intermediate. This transformation can be achieved through the enantioselective reduction of a prochiral chloroketone precursor. The CBS reduction, utilizing a chiral oxazaborolidine catalyst derived from an amino alcohol like (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol, is an ideal method for this type of transformation.
While the exact process details for the commercial synthesis of Aprepitant are proprietary, the following reaction represents a well-established synthetic route to a key chiral alcohol intermediate, demonstrating the utility of this catalytic approach.
Reaction Scheme:
Quantitative Data for Pharmaceutical Intermediate Synthesis
| Intermediate | Substrate | Catalyst System | Yield | Enantiomeric/Diastereomeric Ratio |
| Chiral Alcohol Precursor for Aprepitant | Prochiral Chloroketone | (R)-Oxazaborolidine derived from a chiral amino alcohol + Borane source | ~81% | >99:1 dr |
General Performance Data in Asymmetric Reductions
The following table summarizes typical performance data for the CBS reduction of a model substrate, acetophenone, using a catalyst derived from a diphenylprolinol derivative.
| Substrate | Catalyst Precursor | Product Configuration | Yield | Enantiomeric Excess (ee) |
| Acetophenone | (R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | (R)-1-Phenylethanol | >95% | >97% ee |
Experimental Protocols
Protocol 1: In-Situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone using the in-situ generated CBS catalyst from (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol.
Materials:
-
(R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol
-
Borane-dimethyl sulfide complex (BMS, 10 M solution)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Catalyst Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol (0.1 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add borane-dimethyl sulfide (BMS) solution (0.12 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Reduction Reaction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution. To this mixture, add BMS solution (0.6 eq.) dropwise, maintaining the temperature at -20 °C. Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched chiral alcohol.
Visualizations
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: General experimental workflow for CBS reduction.
References
Application Notes and Protocols: The Catalytic Cycle of Organocatalysis with Proline-Derived Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry.[1] Among the diverse array of organocatalysts, the natural amino acid L-proline and its derivatives have emerged as exceptionally versatile and efficient catalysts for a wide range of transformations.[2][3] Proline's unique cyclic structure and its ability to act as a bifunctional catalyst—with its secondary amine acting as a Lewis base and its carboxylic acid as a Brønsted acid—enable it to facilitate reactions through distinct mechanistic pathways, primarily via enamine and iminium ion intermediates.[4][5][6] This dual functionality is crucial for activating substrates, lowering activation energies, and controlling the stereochemical outcome of reactions.[3][4]
Proline's effectiveness was famously demonstrated in the early 1970s in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, a key step in the synthesis of valuable steroid building blocks.[6][7] Since then, its application has expanded to numerous asymmetric reactions, including aldol condensations, Mannich reactions, Michael additions, and α-aminations, making it an invaluable tool in academic research and for the synthesis of complex, enantiomerically pure compounds in the pharmaceutical industry.[5][7][8] Its low cost, ready availability in both enantiomeric forms, non-toxicity, and alignment with the principles of green chemistry further enhance its appeal.[3][4]
Core Mechanistic Pathways
Proline-derived catalysts primarily operate through two main covalent catalytic cycles: Enamine Catalysis and Iminium Catalysis . The catalyst's secondary amine is responsible for forming the key covalent intermediates, while the carboxylic acid group often plays a crucial role in stabilizing transition states through hydrogen bonding, thereby controlling stereoselectivity.[7][9]
Enamine Catalysis Cycle
In this pathway, the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and attacks an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. This mode of activation is central to reactions like the aldol, Mannich, and Michael reactions.[6][7][10]
Iminium Catalysis Cycle
This pathway is typically employed for reactions involving α,β-unsaturated carbonyls. The proline catalyst reacts with the unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile. This mechanism is common in Diels-Alder and Michael addition reactions where the carbonyl compound is the electrophile.[6]
Application Note 1: Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and is fundamental in the synthesis of complex molecules like polyketides and carbohydrates.[3] Proline catalysis provides a direct and stereoselective route to chiral β-hydroxy ketones.[7] The reaction typically proceeds via an enamine intermediate and a highly organized, six-membered chair-like transition state, akin to the Zimmerman-Traxler model, where the proline's carboxylic acid group directs the stereochemical outcome through hydrogen bonding.[7]
Quantitative Data Summary
The efficiency of the proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes is highly dependent on the reaction medium. The use of water/methanol mixtures has been shown to be a simple and effective condition.[11][12]
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-NO₂C₆H₄ | 4 | 99 | 95:5 | 96 (anti) |
| 2 | 4-CNC₆H₄ | 24 | 99 | 94:6 | 95 (anti) |
| 3 | 4-ClC₆H₄ | 48 | 85 | 91:9 | 92 (anti) |
| 4 | C₆H₅ | 72 | 70 | 88:12 | 85 (anti) |
| Data adapted from a study optimizing the reaction protocol in a water/methanol medium with (S)-proline (20 mol%) at room temperature.[13] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is adapted for the reaction between an aldehyde and a ketone, using (S)-proline as the catalyst in a water/methanol mixture.[12][13]
Materials:
-
(S)-proline (20 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., Cyclohexanone, 10.0 mmol, 10.0 equiv)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in the ketone (10.0 mmol).
-
Prepare the reaction medium by mixing methanol and water (e.g., 1:1 v/v, 2.0 mL).
-
Add the (S)-proline catalyst (0.2 mmol) to the aldehyde/ketone mixture.
-
Add the water/methanol solvent system to the flask.
-
Stir the resulting mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-72 hours, see table above), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product and determine diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral HPLC).
Application Note 2: Proline-Catalyzed Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a highly effective method for synthesizing enantiomerically enriched β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products.[14][15] The proline-catalyzed, three-component reaction of a ketone, an aldehyde, and an amine proceeds through a synergistic catalytic cycle.[16] The catalyst forms a nucleophilic enamine with the ketone, while the aldehyde and amine concurrently form an electrophilic imine. The stereochemistry is set by the enantioselective addition of the chiral enamine to the imine.[14][17]
Quantitative Data Summary
The direct, three-component Mannich reaction using (S)-proline provides excellent yields and stereoselectivities across a range of substrates.[14]
| Entry | Ketone | Aldehyde (Ar) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Acetone | C₆H₅ | 4 | 92 | >95:5 | 94 |
| 2 | Acetone | p-MeO-C₆H₄ | 16 | 78 | >95:5 | 96 |
| 3 | Cyclohexanone | C₆H₅ | 12 | 99 | >99:1 | 99 |
| 4 | Cyclohexanone | p-MeO-C₆H₄ | 3 | 99 | >99:1 | >99 |
| Reactions performed with p-anisidine as the amine component and (S)-proline (10-20 mol%) in DMSO or neat ketone at room temperature.[14] |
Experimental Protocol: Three-Component Mannich Reaction
This general protocol is adapted from established methods for the synthesis of β-amino ketones.[14][15]
Materials:
-
(S)-Proline (10-20 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., Acetone) (serves as reactant and solvent, or use co-solvent like DMSO)
-
Saturated aqueous solution of NH₄Cl or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flask, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Add the solvent system. This can be the neat ketone (e.g., 10 mL of acetone) or a mixture such as DMSO/ketone (4:1).
-
Add the (S)-proline catalyst (0.1 - 0.2 mmol) to the mixture.
-
Stir the resulting suspension or solution vigorously at room temperature (20-25 °C). For some substrates, cooling to 0 °C may improve selectivity.[14][15]
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-48 hours).[14]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or PBS.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).[15]
Catalyst Modifications and Further Applications
Research in proline catalysis continues to evolve, with significant efforts focused on modifying the proline scaffold to enhance performance and applicability.
-
Scaffold Modification: Derivatives such as 4-hydroxyproline are used to alter solubility and introduce new stereodirecting elements, expanding the choice of solvents and sometimes improving catalyst activity and selectivity.[12]
-
Immobilization: To address challenges with catalyst recovery, particularly in large-scale industrial processes, proline and its derivatives have been immobilized on solid supports like silica or polymers.[12][18] This heterogenization facilitates easier separation and recycling of the catalyst, contributing to more sustainable and cost-effective synthetic routes.[8][18]
Beyond the aldol and Mannich reactions, proline-derived catalysts are effective in a host of other transformations, including Michael additions, α-halogenations, α-aminations, and Diels-Alder reactions, demonstrating their broad utility in constructing complex molecular architectures.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 12. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 20.210.105.67 [20.210.105.67]
- 16. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
Application Notes & Protocols for the Preparation of Chiral Secondary Alcohols with High Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern asymmetric catalysis, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. The ability to produce single-enantiomer alcohols in high purity is often a critical step in the synthesis of complex molecules with specific biological activities. This document provides an overview of key methodologies, detailed experimental protocols, and comparative data for the preparation of chiral secondary alcohols with high enantiomeric excess (e.e.).
Methodologies for Asymmetric Ketone Reduction
The most common and efficient methods for the preparation of enantiomerically enriched secondary alcohols involve the asymmetric reduction of prochiral ketones. The primary strategies employed are Asymmetric Hydrogenation (AH), Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reductions.
-
Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst, typically based on ruthenium, rhodium, or iridium. AH often requires specialized high-pressure equipment but is highly efficient and atom-economical.
-
Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor molecule, such as isopropanol or formic acid, in place of H₂ gas. This method is often more operationally simple than AH as it does not typically require high-pressure reactors. Ruthenium catalysts are frequently used for this transformation.
-
Biocatalytic Reduction: This approach uses enzymes, such as ketoreductases (KREDs), to reduce ketones with high stereoselectivity. These reactions are conducted in aqueous media under mild conditions (ambient temperature and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Comparative Data of Key Methodologies
The choice of method often depends on the specific substrate, desired scale, and available equipment. The following tables provide a summary of representative results for the asymmetric reduction of acetophenone, a common benchmark substrate.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Catalyst | H₂ Pressure (bar) | S/C Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |
| RuCl₂(S)-BINAP(dmf)n | 100 | 2000 | Methanol | 28 | 12 | >98 | 80 (R) | |
| Ru(OAc)₂(S)-BINAP | 4 | 100000 | Methanol | 30 | 48 | 100 | 97 (R) | |
| IrI₂(S,S)-BDPP(COD) | 50 | 1000 | Toluene | 25 | 18 | 96 | 85 (S) | - |
S/C Ratio: Substrate-to-Catalyst Ratio
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Hydrogen Donor | S/C Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 200 | Acetonitrile | 28 | 24 | 95 | 98 (R) | |
| [RhCl₂(Cp*)]₂/(S,S)-TsDPEN | i-PrOH | 200 | i-PrOH | 82 | 1 | 97 | 96 (S) | |
| OsCl--INVALID-LINK-- | HCOOH/NEt₃ | 1000 | Water | 40 | 1 | 99 | 98 (R) | - |
Cp: Pentamethylcyclopentadienyl; TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine*
Table 3: Biocatalytic Reduction of Acetophenone
| Enzyme | Co-factor Regeneration | Substrate Conc. (mM) | Buffer System | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |
| Ketoreductase (KRED-NADH-029) | Glucose/GDH | 50 | K-phosphate | 30 | 24 | >99 | >99 (S) | |
| Lactobacillus kefir ADH | Isopropanol | 20 | Tris-HCl | 25 | 6 | >99 | >99 (S) | - |
| Carbonyl Reductase from Candida magnoliae | Glucose/GDH | 100 | K-phosphate | 30 | 12 | 98 | >99 (R) | - |
GDH: Glucose Dehydrogenase
Experimental Protocols
The following protocols provide detailed procedures for the asymmetric reduction of a prochiral ketone using ATH and biocatalysis.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(S,S)-TsDPEN
This protocol is adapted from the work of Noyori and coworkers.
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Anhydrous formic acid (HCOOH)
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a Schlenk flask under an argon atmosphere, dissolve RuCl--INVALID-LINK-- (3.2 mg, 0.005 mmol, 1 mol%) in anhydrous acetonitrile (5 mL).
-
Add acetophenone (60.1 mg, 0.5 mmol, 1 equivalent) to the catalyst solution.
-
Add the HCOOH/NEt₃ mixture (0.5 mL) to the reaction flask.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction of a Ketone using a Ketoreductase (KRED)
This protocol is a general procedure for a typical KRED-catalyzed reduction.
Materials:
-
Ketoreductase (e.g., KRED-NADH-029)
-
Prochiral ketone substrate
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Cofactor regeneration system:
-
Isopropanol (for many alcohol dehydrogenase-based KREDs) OR
-
Glucose and Glucose Dehydrogenase (GDH)
-
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Standard laboratory glassware
Procedure:
-
In a flask, prepare a solution of potassium phosphate buffer (e.g., 10 mL).
-
Add the ketone substrate to a final concentration of 10-50 mM. A co-solvent like DMSO (1-5% v/v) may be used to aid solubility.
-
Add NADP⁺ or NAD⁺ to a final concentration of ~1 mM.
-
Add the components of the cofactor regeneration system. If using glucose/GDH, add glucose (e.g., 1.2 equivalents) and a catalytic amount of GDH (e.g., 1 mg/mL). If using isopropanol, it can often be used as a co-solvent (e.g., 10% v/v).
-
Initiate the reaction by adding the ketoreductase enzyme (e.g., 1-5 mg/mL).
-
Stir the reaction mixture at room temperature (25-30 °C) for 12-24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for chiral alcohol synthesis and a representative catalytic cycle.
Caption: General workflow for the synthesis of chiral secondary alcohols.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Application Notes and Protocols: Asymmetric Diels-Alder Reaction Catalyzed by Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the rapid construction of complex six-membered rings with high stereocontrol. The development of asymmetric variants of this reaction has been instrumental in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Among the various catalytic systems, chiral amino alcohols and their derivatives have emerged as powerful organocatalysts for enantioselective Diels-Alder reactions. These catalysts operate via the formation of a chiral iminium ion, which activates the dienophile and provides a chiral environment for the cycloaddition. This approach offers several advantages, including operational simplicity, the use of environmentally benign and inexpensive catalysts, and the ability to perform reactions under mild conditions, often in the presence of air and moisture.[1][2]
These application notes provide an overview of the asymmetric Diels-Alder reaction catalyzed by chiral amino alcohols, including key data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Catalytic Cycle and Mechanism
The catalytic cycle of the asymmetric Diels-Alder reaction catalyzed by a chiral secondary amine, often derived from an amino alcohol, begins with the condensation of the chiral amine catalyst with an α,β-unsaturated aldehyde or ketone dienophile. This reversible reaction forms a chiral iminium ion. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it for the [4+2] cycloaddition with a diene.[1][3][4]
The chiral catalyst provides a stereochemically defined environment, effectively shielding one face of the dienophile. This forces the diene to approach from the less sterically hindered face, leading to the formation of the cycloadduct with high enantioselectivity.[1][3] Following the cycloaddition, the resulting iminium ion is hydrolyzed, releasing the enantioenriched Diels-Alder adduct and regenerating the chiral amine catalyst, which can then enter another catalytic cycle.[1]
Caption: Catalytic cycle of the amine-catalyzed Diels-Alder reaction.
Data Presentation
The following tables summarize the performance of various chiral amino alcohol-derived catalysts in the asymmetric Diels-Alder reaction between different dienes and dienophiles.
Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Various α,β-Unsaturated Aldehydes.
| Entry | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Crotonaldehyde | (S)-Proline (10) | CH₃CN | 12 | >80 | 2.7:1 | 59 |
| 2 | Cinnamaldehyde | Imidazolidinone 1 (5) | CH₃CN/H₂O | 3 | 99 | 1:1.3 | 93 |
| 3 | Acrolein | Imidazolidinone 1 (5) | CH₃CN/H₂O | 24 | 89 | 1:1.1 | 83 |
| 4 | Furfural | Imidazolidinone 1 (5) | CH₃CN/H₂O | 12 | 89 | >20:1 | 90 |
Data compiled from representative literature.[1]
Table 2: Asymmetric Diels-Alder Reaction with Various Dienes Catalyzed by an Imidazolidinone Catalyst.
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Cyclohexadiene | Cinnamaldehyde | Imidazolidinone 1 (5) | CH₃CN/H₂O | 6 | 99 | >35:1 | 90 |
| 2 | 1,3-Butadiene | Cinnamaldehyde | Imidazolidinone 1 (5) | CH₃CN/H₂O | 12 | 72 | - | 86 |
| 3 | Isoprene | Cinnamaldehyde | Imidazolidinone 1 (5) | CH₃CN/H₂O | 18 | 89 | - | 89 |
Data compiled from representative literature.[1]
Experimental Protocols
General Protocol for Asymmetric Diels-Alder Reaction
This protocol is a representative procedure for the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral secondary amine derived from an amino alcohol.
Materials:
-
Chiral amino alcohol-derived catalyst (e.g., imidazolidinone salt)
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Solvent (e.g., CH₃CN, with or without H₂O)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the chiral amino alcohol-derived catalyst (typically 5-20 mol%).
-
Add the appropriate solvent (e.g., 0.5 mL for a 0.5 mmol scale reaction).
-
Sequentially add the dienophile (1.0 equivalent) and the diene (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or as specified for the particular reaction) and monitor the consumption of the aldehyde by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 3 to 24 hours.[1]
-
Upon complete consumption of the dienophile, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.[1]
-
Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Caption: General experimental workflow for the reaction.
Protocol for Solid-Supported Catalyst Recovery and Reuse
One of the advantages of organocatalysis is the potential for catalyst immobilization on a solid support, which facilitates recovery and reuse.[2]
Procedure for Catalyst Recovery:
-
Following the completion of the reaction (Step 4 in the General Protocol), filter the reaction mixture to separate the solid-supported catalyst.
-
Wash the recovered catalyst with the reaction solvent.
-
The filtrate containing the product can then proceed to the workup and purification steps (Step 5 onwards).
-
The recovered catalyst can be dried and reused in subsequent reactions. The activity of the reused catalyst should be monitored over several cycles.[2]
Applications in Drug Development
The ability to synthesize enantioenriched six-membered rings is crucial in drug discovery and development, as many biologically active molecules contain this structural motif. The asymmetric Diels-Alder reaction catalyzed by chiral amino alcohols has been applied to the synthesis of various natural products and pharmaceutical intermediates.[5] For example, this methodology can be employed in the synthesis of antiviral agents, where precise stereochemical control is essential for therapeutic efficacy.[5] The operational simplicity and scalability of these reactions make them attractive for process chemistry in the pharmaceutical industry.[1]
Conclusion
The asymmetric Diels-Alder reaction catalyzed by chiral amino alcohols and their derivatives is a powerful and practical method for the enantioselective synthesis of cyclohexene derivatives. The readily available and often inexpensive catalysts, combined with mild reaction conditions and high stereoselectivities, make this a valuable tool for researchers in academia and industry. The protocols and data presented here provide a solid foundation for the application of this methodology in organic synthesis and drug development programs.
References
Troubleshooting & Optimization
improving enantioselectivity in reactions with (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Welcome to the technical support center for (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a chiral amino alcohol primarily used as a catalyst or ligand in asymmetric synthesis. A major application is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (e.e.).
Q2: How does the catalyst's structure contribute to enantioselectivity?
A2: The catalyst's rigid pyrrolidine ring and the stereocenter adjacent to the nitrogen atom create a specific chiral environment. The hydroxyl and diphenylmethyl groups play a crucial role in coordinating with the reagents (e.g., the organozinc reagent and the aldehyde), forcing the reactants into a spatially constrained transition state. This directs the addition to one specific face of the prochiral substrate, leading to the preferential formation of one enantiomer.
Q3: What are the key factors that influence the enantioselectivity of reactions using this catalyst?
A3: The primary factors that can be adjusted to optimize enantioselectivity are:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.
-
Temperature: Reactions are often performed at low temperatures to enhance enantioselectivity.
-
Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the enantiomeric excess.
-
Reactant Concentration: The concentration of the substrate and the organometallic reagent can influence the reaction kinetics and selectivity.
-
Additives: In some cases, the addition of other Lewis acids or bases can modify the catalytic activity and selectivity.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (Low e.e.)
Low enantiomeric excess is a common issue in asymmetric catalysis. The following steps can be taken to troubleshoot and improve the e.e. of your reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Decrease Reaction Temperature: Lowering the reaction temperature often leads to a more ordered transition state, which can significantly enhance enantioselectivity. It is recommended to perform the reaction at temperatures ranging from 0°C down to -78°C.
-
Solvent Screening: The choice of solvent can have a dramatic effect on enantioselectivity. Aprotic solvents are generally preferred. It is advisable to screen a range of solvents with varying polarities.
| Solvent | Typical Observation |
| Toluene | Often a good starting point, providing a non-polar environment. |
| Hexane | A less polar option that can sometimes improve e.e. |
| Diethyl ether | A coordinating solvent that can alter the catalyst-reagent complex. |
| THF | A more polar coordinating solvent; its effect can be substrate-dependent. |
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. It is important to find the optimal balance.
| Catalyst Loading (mol%) | Potential Outcome |
| 1-5 | Often sufficient for high e.e. and is cost-effective. |
| 5-10 | May be necessary for less reactive substrates. |
| >10 | Can sometimes lead to the formation of less selective catalytic species. |
-
Adjust Reactant Concentration: The concentration of both the aldehyde and the organozinc reagent can influence the aggregation state of the catalyst and reagents, thereby affecting enantioselectivity. A systematic variation of concentrations is recommended.
Issue 2: Poor Reproducibility
Inconsistent results between batches can be frustrating. The following points should be addressed to ensure reproducibility.
Logical Relationship Diagram for Reproducibility
Caption: Factors influencing reaction reproducibility.
Key Areas to Check:
-
Reagent Quality:
-
Organozinc Solution: The titer of commercial organozinc solutions can vary. It is advisable to titrate the solution before use.
-
Aldehyde Purity: Ensure the aldehyde is free from acidic impurities and has been freshly distilled if necessary.
-
Solvent Purity: Use anhydrous solvents, as water can react with the organozinc reagent and deactivate the catalyst.
-
-
Catalyst Integrity:
-
Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Ensure the catalyst is of high purity.
-
-
Strict Control of Reaction Conditions:
-
Temperature: Maintain a constant and accurate temperature throughout the reaction.
-
Addition Rate: The rate of addition of one reagent to another can be critical. A slow, controlled addition using a syringe pump is often beneficial.
-
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a starting point for optimizing your reaction.
Experimental Workflow
Caption: Workflow for the enantioselective addition of diethylzinc.
Methodology:
-
To a flame-dried flask under an argon atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL).
-
Add benzaldehyde (1.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC analysis.
Data Summary
The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde under different conditions, catalyzed by closely related chiral amino alcohols. This data can serve as a benchmark for your experiments.
Table 1: Effect of Solvent and Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 2 | Toluene | 0 | 95 | 92 |
| 2 | Hexane | 0 | 93 | 94 |
| 2 | Diethyl Ether | 0 | 90 | 85 |
| 2 | Toluene | -20 | 91 | 96 |
| 5 | Toluene | 0 | 98 | 93 |
Note: The data presented is a representative summary based on literature for this class of catalysts and may vary based on specific experimental conditions.
troubleshooting low yield in asymmetric synthesis using chiral auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using chiral auxiliaries, with a focus on overcoming low reaction yields and poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a reaction using a chiral auxiliary?
A1: Low yields can often be attributed to several factors. Incomplete reactions are a primary cause, which can stem from insufficient reaction time, temperatures that are too low, or deactivation of the catalyst or base. The presence of moisture is another critical factor, as it can quench sensitive reagents like Lewis acids and organometallics. Additionally, side reactions, such as product decomposition at elevated temperatures or epimerization under basic conditions, can significantly reduce the yield of the desired product. Finally, yield loss during purification, especially when separating diastereomers with similar polarities, is a common issue.[1]
Q2: My reaction shows low diastereoselectivity. What parameters should I investigate?
A2: Low diastereoselectivity is a frequent challenge and is highly dependent on the specifics of your reaction. Key parameters to optimize include:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C or lower) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]
-
Lewis Acid/Base: The choice of Lewis acid or base is crucial. Its steric bulk and coordinating ability can lock the substrate-auxiliary complex into a specific conformation, thereby directing the approach of the incoming reagent. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or bases (e.g., LDA, NaHMDS) is often necessary.
-
Solvent: The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state. It is advisable to screen a range of anhydrous solvents with varying properties (e.g., THF, toluene, CH₂Cl₂).
-
Purity of Starting Materials: Ensure the chiral auxiliary and other reagents are of high purity, as impurities can interfere with the reaction and lower selectivity.
Q3: I'm having difficulty cleaving the chiral auxiliary from my product. What are some potential solutions?
A3: Cleavage of the chiral auxiliary can be challenging, particularly with sterically hindered substrates. If you are experiencing incomplete cleavage or product decomposition, consider the following:
-
Alternative Cleavage Methods: The method of cleavage is dependent on the desired functional group. For instance, to obtain a carboxylic acid from an Evans auxiliary, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often more effective than LiOH alone for hindered esters.[3] For alcohols, reductive cleavage with reagents like LiBH₄ or LiAlH₄ is used.
-
Reaction Conditions: For hydrolytic cleavage, increasing the reaction temperature or using a co-solvent like DMSO can help overcome steric hindrance.[3]
-
Protecting Groups: In some cases, the product itself may be unstable under the cleavage conditions. It may be necessary to protect other functional groups in the molecule before attempting to remove the auxiliary.
Q4: How can I effectively separate the diastereomers formed in my reaction?
A4: The separation of diastereomers is a critical step and can be a source of yield loss. Since diastereomers have different physical properties, they can typically be separated by standard chromatographic techniques.
-
Column Chromatography: Flash column chromatography using silica gel is the most common method. Careful selection of the eluent system is key to achieving good separation. Sometimes, using a different stationary phase, such as C18 reversed-phase silica, can provide the necessary selectivity.[4]
-
Crystallization: If the diastereomers are crystalline solids, fractional crystallization can be a highly effective method for separation and can sometimes lead to an enhancement of diastereomeric purity.
Troubleshooting Guides
Low Diastereomeric Excess (d.e.)
| Potential Cause | Suggested Solution(s) |
| Suboptimal Reaction Temperature | Lower the reaction temperature (e.g., -78 °C, -100 °C). Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.[2] |
| Incorrect Lewis Acid or Base | Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) or bases (e.g., LDA, NaHMDS, KHMDS) to find the optimal reagent for your specific substrate and reaction. The steric and electronic properties of these reagents are critical for achieving high diastereoselectivity. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state. Perform a solvent screen with anhydrous solvents of varying polarities (e.g., Toluene, THF, CH₂Cl₂, Diethyl Ether). |
| Steric Mismatch | The steric bulk of the substrate, electrophile/nucleophile, or the auxiliary itself may not be ideal. Consider modifying the auxiliary or the reagent to achieve a better steric match that enhances facial shielding. |
| Impure Reagents | Ensure all starting materials, especially the chiral auxiliary, are of high purity. The presence of even small amounts of enantiomeric or diastereomeric impurities can affect the stereochemical outcome. |
Low Reaction Yield
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a slight increase in temperature if the reaction is sluggish, but be mindful of the potential impact on diastereoselectivity. Ensure the stoichiometry of the reagents is correct; an excess of one reagent may be necessary.[1] |
| Presence of Water | Use anhydrous solvents and flame- or oven-dry all glassware. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). Moisture can quench sensitive reagents like organolithiums and Lewis acids.[1] |
| Side Reactions/Product Decomposition | If the product is unstable at higher temperatures or over long reaction times, try to run the reaction at a lower temperature for a longer period. Ensure the workup procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive). |
| Poor Reagent Quality | Use freshly opened or properly stored reagents. The concentration of organometallic reagents like n-BuLi should be titrated before use. |
| Difficult Purification | If diastereomers are difficult to separate by column chromatography, leading to significant product loss, consider optimizing the mobile phase or trying a different stationary phase. Alternatively, recrystallization may be a more effective purification method for solid products.[4] |
| Incomplete Auxiliary Cleavage | If the auxiliary is not being fully removed, consider harsher conditions (e.g., higher temperature) or a more potent cleavage reagent (e.g., LiOOH instead of LiOH).[3] Be aware that harsher conditions may lead to side reactions like epimerization. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Evans Oxazolidinone Auxiliary
This protocol describes the attachment of a propionyl group to (4R,5S)-4-benzyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Standard workup reagents (e.g., saturated aq. NH₄Cl, brine, MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous toluene.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add propionic anhydride (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 30-60 minutes).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.[5]
Protocol 2: General Procedure for Diastereoselective Alkylation
This protocol outlines the alkylation of an N-acylated Evans auxiliary.
Materials:
-
N-acylated chiral auxiliary (e.g., N-propionyl-(4R,5S)-4-benzyl-2-oxazolidinone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents
Procedure:
-
Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (e.g., NaHMDS, 1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the electrophile.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the diastereomers.[2][5]
Protocol 3: General Procedure for Cleavage of an Evans Auxiliary to a Carboxylic Acid
This protocol describes the hydrolytic cleavage of the auxiliary using lithium hydroperoxide.
Materials:
-
N-acylated product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Standard workup reagents
Procedure:
-
Dissolve the N-acylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.
-
Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.[5]
Visualizations
Caption: A troubleshooting workflow for addressing low yield and diastereoselectivity.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
Technical Support Center: Organocatalyst Deactivation and Regeneration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration in organocatalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of organocatalyst deactivation in my reaction?
A1: Signs of organocatalyst deactivation can include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.[1]
-
The need for a higher catalyst loading to achieve the same conversion as in previous runs.[1]
-
A drop in enantioselectivity (ee) or diastereoselectivity (dr) compared to established results.[2]
-
Changes in the color of the reaction mixture, which may indicate the formation of inactive catalyst species or byproducts.[1]
-
For heterogeneous or immobilized catalysts, a change in the physical appearance, such as clumping or discoloration, can be an indicator.[1]
Q2: What are the most common causes of deactivation for organocatalysts?
A2: Organocatalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.
-
Chemical Deactivation:
-
Poisoning: Impurities in the starting materials or solvent can bind to the active site of the catalyst, rendering it inactive. Common poisons include water, oxygen, acidic or basic impurities, and residual metals from previous reaction steps.[3] For example, N-heterocyclic carbene (NHC) catalysts can react with electrophiles or undergo protonation, leading to deactivation.[4]
-
Side Reactions: The catalyst may participate in unintended side reactions with the substrate, product, or solvent, leading to the formation of an inactive species. For instance, proline-based catalysts can form stable off-cycle intermediates.
-
Fouling: Deposition of polymeric or insoluble byproducts on the catalyst surface can block active sites. This is particularly relevant for heterogeneous or immobilized organocatalysts.
-
-
Thermal Deactivation:
-
Degradation: Many organocatalysts have limited thermal stability and can decompose at elevated reaction temperatures.[3] It is crucial to operate within the recommended temperature range for a specific catalyst.
-
-
Mechanical Deactivation (for heterogeneous/immobilized catalysts):
-
Leaching: The active organocatalyst can detach from the solid support and leach into the reaction mixture, leading to a loss of catalytic activity in subsequent cycles.
-
Attrition: The physical breakdown of the support material can lead to the loss of the catalyst.
-
Q3: How can I minimize organocatalyst deactivation during my experiments?
A3: To minimize deactivation, consider the following preventative measures:
-
Reagent and Solvent Purity: Use reagents and solvents of the highest possible purity. Ensure solvents are anhydrous and degassed, especially when using air- or moisture-sensitive catalysts.[2]
-
Inert Atmosphere: For sensitive catalysts, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to avoid thermal degradation.[2]
-
Catalyst Loading: Use the optimal catalyst loading. While a higher loading might increase the initial rate, it can sometimes lead to faster deactivation through bimolecular decomposition pathways.
-
-
Immobilization: For improved recyclability and stability, consider using a supported or immobilized version of the organocatalyst.[5]
Q4: Is it possible to regenerate a deactivated organocatalyst?
A4: Regeneration is often possible, but its success depends on the deactivation mechanism.
-
Fouling: Catalysts deactivated by the deposition of soluble byproducts can often be regenerated by washing with an appropriate solvent.
-
Poisoning: If the poison is reversibly bound, washing or a simple acid-base workup might restore activity. However, irreversible poisoning may require more complex chemical treatment or render the catalyst unusable.
-
Thermal Degradation: Deactivation due to thermal decomposition is generally irreversible.
Q5: How can I test the reusability of my organocatalyst?
A5: To test reusability, after the initial reaction, recover the catalyst through filtration (for heterogeneous catalysts), extraction, or precipitation. Wash the recovered catalyst to remove any adsorbed products or byproducts, and then dry it thoroughly. The recycled catalyst can then be used in a subsequent reaction under the same conditions. Monitoring the yield and enantioselectivity over multiple cycles will provide a clear indication of the catalyst's stability and reusability.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Analytical Method | Verify your chiral HPLC or GC method. Ensure proper peak separation and integration. Run a racemic standard to confirm the retention times of both enantiomers.[7] |
| Catalyst Purity/Integrity | Ensure the chemical and enantiomeric purity of your organocatalyst. Use a fresh batch from a reliable source or repurify your existing catalyst.[2] |
| Reagent/Solvent Impurities | Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can act as competing catalysts or poisons.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity.[2] |
| Sub-optimal Solvent | The solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities.[8] |
Issue 2: Low or No Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Poisoning: Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., water, acid/base impurities).[3] - Thermal Degradation: Check if the reaction temperature is too high for the catalyst's stability. |
| Incorrect Reaction Conditions | - Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Monitor for potential impact on enantioselectivity. - Time: The reaction may simply be slow. Monitor the reaction progress over a longer period.[9] |
| Sub-optimal Catalyst Loading | If the reaction is slow, a modest increase in catalyst loading might be necessary.[3] |
| Poor Reagent Purity/Stoichiometry | Verify the purity and correct stoichiometry of all starting materials.[2] |
Quantitative Data on Catalyst Reusability
The reusability of an organocatalyst is a key indicator of its stability. The following tables summarize recycling data for different classes of organocatalysts.
Proline-Based Catalysts
Reaction: Asymmetric Aldol Reaction[5]
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 91 | 90 |
| 2 | 90 | 89 |
| 3 | 89 | 89 |
| 4 | 88 | 87 |
| 5 | 87 | 87 |
| 6 | 85 | 86 |
| 7 | 84 | 85 |
Cinchona Alkaloid-Based Catalysts
Reaction: Asymmetric Michael Addition[10]
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 98 |
| 2 | 94 | 98 |
| 3 | 94 | 97 |
| 4 | 92 | 97 |
| 5 | 91 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyst Recovery by Extraction
This protocol is suitable for homogeneous organocatalysts that have different solubility properties from the reaction product.
-
Reaction Quench: Once the reaction is complete (monitored by TLC, GC, or NMR), quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organocatalyst may remain in the aqueous phase if it is a salt (e.g., proline), or it may be extracted into the organic phase if it is more lipophilic.
-
Catalyst Isolation (Aqueous Phase): If the catalyst is in the aqueous phase, acidify or basify the solution to precipitate the catalyst, which can then be collected by filtration. Alternatively, evaporate the water to recover the catalyst salt.
-
Catalyst Isolation (Organic Phase): If the catalyst is in the organic phase with the product, purification by column chromatography may be necessary to separate the product from the catalyst.
-
Drying and Storage: Dry the recovered catalyst under vacuum and store it under appropriate conditions (e.g., in a desiccator, under an inert atmosphere).
Protocol 2: Regeneration of an Immobilized Amine-Based Organocatalyst
This protocol is a general guideline for regenerating a solid-supported organocatalyst that has been deactivated by adsorbed impurities or byproducts.
-
Catalyst Recovery: After the reaction, recover the immobilized catalyst by filtration.
-
Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed species. A typical washing sequence might be:
-
The reaction solvent (to remove residual reactants and products).
-
A more polar solvent (e.g., methanol or acetonitrile) to remove polar impurities.
-
A non-polar solvent (e.g., hexanes) to facilitate drying.
-
-
Acid/Base Wash (Optional): If the catalyst is suspected to be poisoned by acidic or basic impurities, a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) wash can be performed, followed by a water wash to neutrality. Note: Ensure the catalyst and support are stable to these conditions.
-
Drying: Dry the washed catalyst thoroughly under high vacuum.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is advisable to perform a small-scale test reaction to confirm that its activity and selectivity have been restored.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic approach to troubleshooting low enantioselectivity.
General Mechanism of Organocatalyst Deactivation
Caption: Common pathways leading to organocatalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantios ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06234A [pubs.rsc.org]
effect of solvent on the stereochemical outcome of asymmetric reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in asymmetric reactions due to solvent effects.
Frequently Asked Questions (FAQs)
Q1: How can the choice of solvent dramatically alter the enantioselectivity or diastereoselectivity of my reaction?
A1: The solvent is not merely an inert medium but an active participant that can significantly influence the stereochemical outcome of a reaction.[1] It can affect the conformation of the catalyst-substrate complex and the stability of the transition states leading to different stereoisomers.[1] Key solvent properties influencing stereoselectivity include:
-
Polarity: Polar solvents can stabilize charged or polar transition states, which may alter the stereochemical course of the reaction.[2] In some 1,4-addition reactions, an inverse correlation has been observed between the dielectric constant of the solvent and the enantiomeric yield.[3]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can form hydrogen bonds, which can influence the strength of nucleophiles and reaction rates.[2] Aprotic solvents (e.g., DMSO, acetone) do not form strong hydrogen bonds and can enhance nucleophilicity, thereby affecting the stereochemical outcome.[2]
-
Coordinating Ability: Coordinating solvents can interact with metal catalysts, potentially altering their catalytic activity and the stereoselectivity of the reaction.[4] This coordination can sometimes even invert the selectivity of a reaction.[4]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the catalyst or substrates, influencing the transition state geometry.[5][6] For instance, in certain organocatalytic reactions, hydrogen bonding between a fluorine group on the catalyst and a water solvent molecule enhances the reaction rate, yield, and stereoselectivity.[5]
-
Viscosity: The viscosity of a solvent can impact the diffusion and orientation of reactants, which in turn can affect stereoselectivity.[2]
In some cases, changing the solvent can even reverse the sense of enantioselection.[1] Therefore, a thorough solvent screen is a critical step in optimizing any asymmetric reaction.[7]
Q2: I'm observing poor or inconsistent enantiomeric excess (ee) in my reaction. What are the first troubleshooting steps related to the solvent?
A2: Inconsistent or low enantiomeric excess is a common issue that can often be traced back to the solvent. Here are some initial troubleshooting steps:
-
Verify Solvent Purity and Anhydrous Conditions: The presence of impurities, especially water, can drastically affect enantioselectivity.[1] For many reactions, such as the Corey-Bakshi-Shibata (CBS) reduction, strictly anhydrous conditions are crucial for high enantioselectivity.[1] Ensure your solvent is of high purity and appropriately dried.
-
Screen a Range of Solvents: The optimal solvent for a given asymmetric reaction can be unpredictable. It is highly recommended to screen a variety of solvents with different properties (polar protic, polar aprotic, nonpolar).[7] This can help identify a solvent that provides the best balance of reactivity and stereoselectivity.
-
Consider Solvent-Catalyst Interactions: The solvent can directly interact with the catalyst, influencing its conformation and effectiveness.[1] Some catalysts may aggregate at high concentrations, leading to decreased activity and enantioselectivity.[1] Running the reaction at different catalyst loadings in the chosen solvent can help identify potential aggregation issues.
-
Evaluate Temperature Effects: The influence of a solvent on stereoselectivity can be temperature-dependent.[8] Running the reaction at a lower temperature may enhance enantioselectivity by providing less energy to overcome the activation barrier for the formation of the undesired enantiomer.[7]
Q3: Can the solvent affect the stability of my catalyst?
A3: Yes, the solvent can play a crucial role in catalyst stability. Catalyst deactivation can be a significant issue, and the solvent choice can either mitigate or exacerbate this problem.[7] For instance, some catalysts may be unstable in certain solvents due to degradation reactions. The solvent can also influence the solubility of the catalyst; poor solubility can lead to heterogeneous reaction conditions and poor reproducibility. When troubleshooting, consider if the catalyst is degrading under the reaction conditions, which can sometimes be caused by the solvent itself or impurities within it.[7]
Troubleshooting Guides
Guide 1: Low Enantioselectivity or Diastereoselectivity
Problem: The desired stereoisomer is not the major product, resulting in low enantiomeric excess (ee) or diastereomeric ratio (dr).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Perform a comprehensive solvent screen: Test a range of solvents with varying polarities, proticities, and coordinating abilities.[7] 2. Consult the literature: Look for similar reactions and see which solvents were successful. 3. Consider solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties.[9] |
| Presence of Impurities | 1. Use high-purity, anhydrous solvents: Ensure solvents are properly dried and stored.[1] 2. Purify reagents: Impurities in starting materials can act as catalyst poisons.[7] |
| Incorrect Temperature | 1. Vary the reaction temperature: Lowering the temperature often improves stereoselectivity.[7] |
| Catalyst-Solvent Mismatch | 1. Evaluate different catalyst/solvent combinations: Some catalysts perform optimally only in specific types of solvents. |
Guide 2: Poor Reproducibility of Stereochemical Outcome
Problem: The enantiomeric excess or diastereomeric ratio varies significantly between batches of the same reaction.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solvent Quality | 1. Standardize solvent source and purification: Use solvent from the same supplier and employ a consistent drying method. 2. Monitor water content: Use Karl Fischer titration to ensure consistent and low water content in your solvents. |
| Atmosphere Contamination | 1. Ensure a strictly inert atmosphere: For air- and moisture-sensitive catalysts and reagents, use a glovebox or Schlenk line techniques.[1] |
| Variable Catalyst Loading/Aggregation | 1. Optimize catalyst loading: Both too low and too high catalyst concentrations can lead to poor reproducibility.[1] 2. Check for catalyst aggregation: Try running the reaction at a lower catalyst loading to see if this improves consistency.[1] |
| Fluctuations in Reaction Temperature | 1. Use a reliable temperature control system: Ensure the reaction temperature is maintained consistently throughout the experiment and across different runs. |
Data Presentation
The following tables provide examples of how solvent choice can impact the stereochemical outcome of specific asymmetric reactions.
Table 1: Effect of Solvent on the Enantioselectivity of a Proline-Catalyzed Aldol Reaction [1]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMSO | 95 | 99 |
| 2 | DMF | 92 | 98 |
| 3 | CH3CN | 85 | 96 |
| 4 | THF | 78 | 90 |
| 5 | CH2Cl2 | 65 | 85 |
Table 2: Solvent Effect on the Diastereoselectivity of a Tryptophan-Catalyzed Mannich Reaction [9]
| Entry | Solvent | Yield (%) | anti/syn ratio | ee (%) of anti-isomer |
| 1 | DMSO/1-butanol (4:1) | 85 | 10.3:1 | >99.9 |
| 2 | DMSO | 82 | 8.5:1 | 99 |
| 3 | 1-Butanol | 75 | 5.2:1 | 98 |
| 4 | Toluene | 60 | 3.1:1 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in an Asymmetric Catalytic Reaction
This protocol outlines a general methodology for screening various solvents to optimize the stereochemical outcome of a new or problematic asymmetric reaction.
-
Reagent and Catalyst Preparation:
-
Ensure all starting materials and the chiral catalyst are of the highest possible purity. Purify if necessary using standard techniques (e.g., distillation, recrystallization, chromatography).
-
Accurately weigh the substrate, catalyst, and any other reagents into separate, dry reaction vessels suitable for small-scale screening (e.g., 1-dram vials).
-
-
Solvent Preparation:
-
Select a range of high-purity, anhydrous solvents covering different classes (e.g., polar aprotic: DMF, DMSO, CH3CN; polar protic: EtOH, MeOH; nonpolar: Toluene, Hexane; ethereal: THF, Et2O).
-
Ensure all solvents are properly dried according to established laboratory procedures.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the desired volume of the first solvent to a reaction vessel containing the substrate and a stir bar.
-
Allow the substrate to fully dissolve.
-
Add the catalyst to initiate the reaction. If the catalyst is a solid, it can be added directly. If it is a solution, add it via syringe.
-
Repeat this process for each solvent being screened, ensuring all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.
-
-
Reaction Monitoring and Work-up:
-
Stir all reactions at the designated temperature for the same amount of time.
-
Monitor the progress of the reactions using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reactions appropriately.
-
Perform a standard work-up procedure to isolate the crude product. This typically involves extraction and drying of the organic layer.
-
Remove the solvent under reduced pressure.
-
-
Analysis of Stereochemical Outcome:
-
Determine the enantiomeric excess or diastereomeric ratio of the product from each reaction using a suitable chiral analytical method (e.g., chiral HPLC, chiral GC, or NMR with a chiral shift reagent).
-
Compare the results to identify the optimal solvent for the desired stereochemical outcome.
-
Visualizations
Caption: Workflow for solvent screening in asymmetric reactions.
Caption: Influence of solvent properties on stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemical Aspects and Effects of Solvent Explain the stereochemical.. [askfilo.com]
- 3. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Products from Reactions with Diphenylprolinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of chiral products from reactions utilizing diphenylprolinol and its derivatives (e.g., diphenylprolinol silyl ether) as organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove the diphenylprolinol catalyst after my reaction is complete?
A1: The most common initial step is an acidic wash or extraction. Diphenylprolinol and its derivatives are basic due to the pyrrolidine nitrogen. Quenching the reaction mixture with a dilute aqueous acid solution, such as 1N HCl or a pH 7.0 phosphate buffer, will protonate the catalyst, forming a salt that is soluble in the aqueous phase and can be separated from your desired product in the organic layer.[1][2] An aqueous acetic acid wash may also be effective for removing amine catalysts.[3]
Q2: I'm seeing a persistent impurity at the same retention time as my product in achiral HPLC. What could it be?
A2: This could be the diphenylprolinol catalyst or a derivative, which can sometimes be challenging to separate from the product, especially if your product also contains amine functionalities or has similar polarity. It is crucial to characterize your crude product thoroughly using techniques like LC-MS and NMR to identify all components before attempting chiral purification.[4]
Q3: How do I choose the right chiral stationary phase (CSP) for my HPLC or SFC separation?
A3: A systematic screening of different CSPs is the most effective strategy.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a versatile and widely used starting point for resolving a broad range of chiral compounds.[5][6] For specific examples, Chiralpak IC, Chiralcel OJ-H, and Chiralcel OD-H have been successfully used to determine the enantiomeric excess of products from diphenylprolinol-catalyzed reactions.[1][2]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A4: SFC can offer significant advantages, including faster separation times, reduced consumption of organic solvents (making it a "greener" technique), and often better resolution and higher efficiency compared to HPLC.[5] The use of supercritical CO2 as the primary mobile phase results in lower viscosity and higher diffusivity, contributing to these benefits.[4]
Q5: My chiral separation shows poor resolution. What are the most common causes?
A5: Poor resolution in chiral HPLC or SFC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific analyte.
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to alcohol in normal phase) is critical for achieving selectivity.
-
Incorrect Temperature: Temperature affects the interactions between your compound and the CSP. Generally, lower temperatures can increase selectivity.[7]
-
Low-Efficiency Column: The column may be old, contaminated, or improperly packed.[7]
Troubleshooting Guides
Chiral HPLC & SFC Purification
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Poor or No Resolution of Enantiomers | 1. Inappropriate CSP. 2. Suboptimal mobile phase composition. 3. Column temperature is not optimized. 4. Flow rate is too high. | 1. Screen different CSPs: Start with polysaccharide-based columns.[4] 2. Optimize mobile phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase.[5] 3. Adjust temperature: Test temperatures in 5°C increments, both above and below your initial setting (e.g., start at 25°C, then try 20°C, 15°C, 30°C, 35°C).[7] 4. Reduce flow rate: Slower flow rates can increase interaction time with the CSP and improve resolution.[8] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate injection solvent. | 1. Reduce sample concentration: Dilute your sample and reinject.[4] 2. Add a mobile phase modifier: For basic analytes (like many nitrogen-containing products), adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape in normal phase.[7] 3. Match injection solvent to mobile phase: Dissolve your sample in the mobile phase or a weaker solvent.[4] |
| Catalyst Co-elution with Product | 1. Similar polarity of catalyst and product. 2. Insufficient removal during work-up. | 1. Perform an acid wash: Before chromatography, wash the organic layer containing your product with 1N HCl to extract the basic catalyst.[2] 2. Use a different stationary phase: Consider a stationary phase with a different selectivity, or switch between normal-phase and reversed-phase chromatography. 3. Derivatize the catalyst: If the catalyst has a reactive handle (like a hydroxyl group), derivatization can significantly alter its polarity. |
Catalyst Removal via Crystallization/Extraction
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Product crashes out during acidic wash. | 1. The protonated form of your product is insoluble in the organic solvent. | 1. Use a different acid: Try a weaker acid, like a pH 7 phosphate buffer, for the extraction.[1] 2. Change the solvent system: Use a solvent system where the product salt has better solubility. |
| Incomplete removal of catalyst after extraction. | 1. Insufficient acid used. 2. Emulsion formation preventing clean separation. | 1. Check the pH: Ensure the aqueous layer is acidic after extraction. Perform multiple extractions with fresh acid solution. 2. Break the emulsion: Add brine (saturated NaCl solution) or gently centrifuge the mixture. |
| Unable to crystallize the product away from the catalyst. | 1. Similar solubility profiles. 2. Product forms an oil instead of crystals. | 1. Try diastereomeric salt formation: If your product is acidic, add a chiral amine to form a diastereomeric salt. If your product is basic, add a chiral acid like (S)-mandelic acid. These diastereomers will have different solubilities, allowing for separation by crystallization.[9] 2. Screen crystallization solvents: Systematically test a range of solvents and solvent mixtures. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and purification outcomes from literature examples of reactions using diphenylprolinol silyl ether catalysts.
Table 1: Michael Reaction of Aldehydes and Nitroalkenes [2]
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | 0 | 5 | 85 | 99 |
| 2 | Propanal | (E)-β-Nitrostyrene | 5 | rt | 10 | 81 | 99 |
| 3 | Pentanal | (E)-β-Nitrostyrene | 10 | 0 | 5 | 88 | >99 |
| 4 | Hexanal | (E)-β-Nitrostyrene | 10 | 0 | 5 | 86 | >99 |
Table 2: Michael Reaction of N-Boc-isoxazolidine with α,β-Unsaturated Aldehydes [1]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 10 | 16 | 90 | >99:1 | 98 |
| 2 | (E)-3-(4-chlorophenyl)acrylaldehyde | 2 | 40 | 85 | >99:1 | 98 |
| 3 | (E)-3-(p-tolyl)acrylaldehyde | 10 | 24 | 88 | >99:1 | 98 |
Experimental Protocols
Protocol 1: General Acidic Extraction for Diphenylprolinol Catalyst Removal
-
Reaction Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature if necessary.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1N aqueous HCl solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The protonated diphenylprolinol catalyst will be in the lower aqueous layer. Drain and collect the aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with 1N HCl at least one more time to ensure complete removal of the catalyst.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Screening for Chiral HPLC/SFC Purification
-
Sample Preparation: Prepare a stock solution of the crude product (after acidic work-up) at approximately 1 mg/mL in a suitable solvent (e.g., hexane/isopropanol for normal phase).
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives.
-
Initial Mobile Phase Conditions (Normal Phase):
-
Start with a mobile phase of 90:10 hexane/isopropanol.
-
Set the flow rate to 1.0 mL/min for a standard 4.6 mm ID column.
-
Set the column temperature to 25°C.
-
-
Analysis: Inject the sample and monitor the chromatogram.
-
Optimization:
-
If no separation is observed, systematically increase the polarity by adjusting the mobile phase composition (e.g., to 80:20, 70:30 hexane/isopropanol).
-
If peaks are broad or poorly resolved, decrease the flow rate (e.g., to 0.5 mL/min).
-
If resolution is still poor, screen other alcohol modifiers (e.g., ethanol) or switch to a different CSP.
-
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Air-Sensitive Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with air-sensitive catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my air-sensitive catalyst?
A1: The ideal method for storing air-sensitive catalysts is inside a nitrogen or argon-filled glovebox.[1] This controlled environment protects the catalyst from atmospheric oxygen and moisture. The glovebox atmosphere should be continuously circulated over a catalyst to remove contaminants. If a glovebox is not available, store the catalyst in a tightly sealed vial or ampule under an inert atmosphere, and then place it inside a desiccator.
Q2: What is the difference between using a glovebox and a Schlenk line for handling my air-sensitive catalyst?
A2: A glovebox provides a completely enclosed and controlled inert atmosphere for all manipulations, making it the most robust method for highly sensitive materials.[2] A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on the benchtop by utilizing a dual manifold for vacuum and inert gas. While effective, Schlenk line techniques require more practice to master. For routine weighing and transfer of solids, a glovebox is often more convenient. However, for reactions that require long reflux times or specialized glassware setups, a Schlenk line is often more practical.
Q3: How do I properly dry my glassware for an air-sensitive reaction?
A3: All glassware should be rigorously dried to remove adsorbed moisture. The most common method is to oven-dry the glassware at a minimum of 125°C, preferably overnight.[3] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or by evacuating and backfilling with an inert gas on a Schlenk line. This process, known as "cycling," should be repeated at least three times to ensure a truly inert atmosphere within the reaction vessel.
Q4: What is the most effective method for degassing solvents?
A4: The most effective method for removing dissolved gases from a solvent is the "freeze-pump-thaw" technique.[1] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent. This cycle should be repeated at least three times for maximum effectiveness. A less rigorous but often sufficient method for less sensitive applications is to bubble a stream of inert gas through the solvent for an extended period.
Q5: My reaction is sluggish or gives a low yield even after taking all precautions. What else could be wrong?
A5: If you have rigorously excluded air and moisture, consider other potential causes of catalyst deactivation. These can include:
-
Thermal Degradation: Running the reaction at too high a temperature can cause the catalyst to decompose.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur-containing compounds. Thorough purification of all reagents is crucial.
-
Improper Catalyst Activation: Some catalysts require an activation step before they become catalytically active. Ensure you are following the correct procedure for catalyst activation.
Troubleshooting Guides
Guide 1: Low Enantioselectivity or Diastereoselectivity
Problem: You are observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in your asymmetric reaction.
This is a common issue that can arise from a variety of factors. The following troubleshooting workflow can help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for low enantioselectivity or diastereoselectivity.
Q&A for Low Selectivity:
-
Q: How can I be sure my analytical method is not the source of the problem? A: It is crucial to validate your chiral HPLC or GC method. This involves confirming that you can achieve baseline separation of the enantiomers or diastereomers and that the response is linear over the relevant concentration range. Running a racemic or known mixture of stereoisomers is essential to confirm the retention times and response factors for each.
-
Q: Could trace amounts of water be affecting my enantioselectivity? A: Absolutely. While some asymmetric transformations can tolerate or even benefit from the presence of water, many are extremely sensitive to moisture.[4] Water can hydrolyze the catalyst, ligand, or reagents, leading to the formation of achiral or less selective catalytic species.
-
Q: Why would lowering the reaction temperature improve enantioselectivity? A: Asymmetric reactions often proceed through diastereomeric transition states, each leading to a different enantiomer of the product. The difference in the activation energies of these transition states determines the enantioselectivity. Lowering the temperature can amplify this small energy difference, thus favoring the pathway that leads to the major enantiomer.[5]
Guide 2: Catalyst Inactivity or Decomposition
Problem: Your reaction is not proceeding, or you observe evidence of catalyst decomposition (e.g., color change, precipitation).
Catalyst inactivity is a frustrating problem that can halt a research project. The following decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting catalyst inactivity.
Q&A for Catalyst Inactivity:
-
Q: My catalyst is a solid that I weigh out in a glovebox. Could it still be decomposing? A: Yes. Even in a glovebox, trace amounts of oxygen or moisture can be present.[1] It is also possible that the catalyst is sensitive to light or has a limited shelf life even under an inert atmosphere. Always use freshly opened or properly stored catalysts.
-
Q: How can I detect trace impurities in my solvents or reagents? A: Several analytical techniques can be used to detect trace impurities. For water content, Karl Fischer titration is a common and accurate method. Gas chromatography (GC) can be used to detect volatile organic impurities, and techniques like NMR spectroscopy can sometimes reveal the presence of unexpected compounds.
-
Q: Is it possible to regenerate a deactivated catalyst? A: In some cases, yes. The feasibility of regeneration depends on the catalyst and the deactivation mechanism. For example, some catalysts that have been deactivated by oxidation can be regenerated by reduction. For certain types of catalysts, such as Jacobsen's catalyst, recycling procedures have been developed.[6][7] However, for many complex asymmetric catalysts, regeneration is not a straightforward process.
Data Presentation
While specific quantitative data correlating trace impurity levels with a decrease in enantioselectivity is highly dependent on the specific catalyst, substrate, and reaction conditions, the following tables provide a general overview of the impact of common variables.
Table 1: General Impact of Water on Enantioselectivity of Common Asymmetric Catalysts
| Catalyst Type | General Sensitivity to Water | Potential Effect of Excess Water |
| Chiral Phosphine Ligands (e.g., BINAP) | High | Ligand oxidation, catalyst decomposition, loss of ee. |
| Chiral Salen Complexes (e.g., Jacobsen's) | Moderate to High | Hydrolysis of the catalyst, decreased activity and ee. |
| Chiral Oxazaborolidines (CBS Catalysts) | Very High | Catalyst decomposition, complete loss of activity. |
| Chiral Diamine/Ru Catalysts | Moderate | Can sometimes tolerate or even require water. |
Table 2: Influence of Catalyst Loading on Enantioselectivity
| Catalyst Loading | Potential Effect on Enantioselectivity (ee%) | Rationale |
| Too Low | Decreased ee% | The background, non-catalyzed reaction may become significant, leading to the formation of a racemic product.[8] |
| Optimal | High ee% | The catalyzed, enantioselective pathway dominates. |
| Too High | Decreased ee% | Catalyst aggregation can occur at high concentrations, leading to the formation of less selective or inactive species. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Asymmetric Hydrogenation using a Schlenk Line
This protocol outlines the key steps for performing an asymmetric hydrogenation, a common reaction in drug development, under an inert atmosphere.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry a Schlenk flask equipped with a magnetic stir bar at 125°C overnight.
-
Assemble the hot flask with a condenser and a rubber septum, and immediately connect it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with a positive pressure of inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
-
Catalyst and Ligand Preparation:
-
In a glovebox, weigh the chiral phosphine ligand and the metal precursor into a separate, dry Schlenk tube.
-
Add a small amount of degassed solvent to dissolve the catalyst components.
-
Seal the Schlenk tube and remove it from the glovebox.
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add the substrate to the reaction flask.
-
Add the appropriate amount of degassed solvent to the reaction flask via cannula transfer.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the reaction flask.
-
Purge the reaction flask with hydrogen gas (typically by evacuating and backfilling with hydrogen three times).
-
Pressurize the reaction vessel to the desired hydrogen pressure.
-
-
Reaction and Workup:
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by taking aliquots via syringe and analyzing by an appropriate method (e.g., GC, HPLC, or TLC).
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with inert gas.
-
Quench the reaction as appropriate and proceed with the workup and purification of the product.
-
Protocol 2: Weighing and Dispensing an Air-Sensitive Solid Catalyst in a Glovebox
This protocol describes the standard procedure for handling a solid air-sensitive catalyst inside a glovebox.
-
Glovebox Preparation:
-
Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Bring all necessary items into the glovebox through the antechamber, including vials, spatulas, weighing paper, and a balance.[9]
-
-
Catalyst Handling:
-
Allow the catalyst container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the catalyst container.
-
Using a clean, dry spatula, transfer the desired amount of catalyst onto weighing paper on the balance.
-
Record the weight and carefully transfer the solid catalyst to the reaction vessel or a vial for storage.
-
-
Storage and Cleanup:
-
Securely seal the original catalyst container and the vial containing the weighed catalyst.
-
Clean any spills immediately with a compatible solvent and wipes.
-
Properly dispose of all waste materials in a designated sealed container within the glovebox.
-
Workflow for Transferring an Air-Sensitive Solution via Cannula
Caption: Step-by-step workflow for a cannula transfer of an air-sensitive solution.
References
- 1. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 2. ossila.com [ossila.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Practical method to recycle a chiral (salen)Mn epoxidation catalyst by using an ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mscore.web.unc.edu [mscore.web.unc.edu]
Technical Support Center: Optimizing Enantioselective Additions
Welcome to the Technical Support Center for optimizing reaction conditions for enantioselective additions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common experimental challenges. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing systematic approaches to diagnose and resolve them.
Issue 1: Low or Inconsistent Enantioselectivity
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar reaction. What should I check first?
A1: Before investigating reaction parameters, it is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can provide misleading % ee values.[1]
-
Key Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally recommended.[1]
-
Accuracy: Verify the % ee of a known standard sample to confirm your method's accuracy.[1]
-
Precision: Repeated measurements of the same sample should yield consistent results.[1]
-
Q2: I've validated my analytical method, but the % ee is still low and inconsistent between runs. What's the next logical step?
A2: The purity of your reagents and catalyst is the next critical area to investigate. Asymmetric reactions are highly sensitive to trace impurities.
-
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can lead to the formation of racemic products or side reactions. Consider repurifying your substrate via recrystallization, distillation, or chromatography.[1]
-
Solvent Quality: Always use anhydrous and peroxide-free solvents, especially if your reaction is sensitive to moisture or oxidation. It is best practice to use freshly distilled solvents or commercially available anhydrous grades.[1]
-
Catalyst Integrity: The purity and integrity of the chiral catalyst are paramount. If possible, verify its structure and purity using techniques like NMR or elemental analysis. Consider synthesizing a fresh batch or purchasing from a reputable supplier.
-
Q3: Could the reaction temperature be the cause of my low enantioselectivity?
A3: Yes, temperature can have a profound effect on enantioselectivity. Generally, lowering the reaction temperature leads to a more ordered transition state, which can enhance the enantiomeric excess.[2] However, this often comes at the expense of a slower reaction rate. It is advisable to screen a range of temperatures to find the optimal balance. In some cases, higher temperatures have been shown to abnormally increase enantioselectivity, highlighting the importance of empirical optimization.
Q4: How significantly does the choice of solvent impact the enantioselectivity of my reaction?
A4: The solvent can have a dramatic effect on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the transition states leading to the different enantiomers. In some instances, changing the solvent can even reverse the enantioselectivity. Therefore, screening a variety of solvents with different polarities and coordinating abilities is a crucial step in optimizing your reaction.[3]
Issue 2: Poor Reaction Conversion or Catalyst Deactivation
Q1: My reaction is sluggish and does not go to completion, or the catalyst appears to be inactive. What are the likely causes?
A1: This is often a sign of catalyst deactivation or inhibition. Common causes include:
-
Impurities: As mentioned previously, impurities in the substrate or solvent can act as catalyst poisons.
-
Atmosphere Control: For air- and moisture-sensitive catalysts, ensure you are using high-purity inert gas and that your reaction setup is free of leaks.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively impact the reaction. An optimal loading should be determined experimentally.[4][5]
Q2: I am using an organocatalyst. Are there specific things I should be aware of?
A2: While often more robust than metal-based catalysts, the effectiveness of organocatalysts can still be influenced by several factors. For instance, in proline-catalyzed aldol reactions, the presence of water can be crucial for achieving high enantioselectivity. The choice of solvent is also critical, with polar aprotic solvents often being preferred.
Quantitative Data for Optimization
The following tables summarize the impact of various reaction parameters on enantioselectivity for specific enantioselective addition reactions.
Table 1: Effect of Temperature on a TADDOL-Catalyzed Diels-Alder Reaction [6]
| Entry | Temperature (°C) | Time | Yield (%) | ee (%) |
| 1 | 21 | 15 min | 75 | 40 |
| 2 | 0 | 6 h | 75 | 52 |
| 3 | -20 | 24 h | 85 | 65 |
| 4 | -40 | 24 h | 74 | 86 |
Table 2: Solvent Effects on a Salen-Al Complex Catalyzed Michael Addition [3]
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 24 | 95 | 85 |
| 2 | CH₂Cl₂ | 24 | 98 | 80 |
| 3 | THF | 48 | 90 | 75 |
| 4 | Cyclohexane | 72 | 88 | 92 |
Table 3: Impact of Catalyst Loading on an Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2.5 | 94 | 89 |
| 2 | 5 | 98 | 95 |
| 3 | 10 | 99 | 97 |
| 4 | 20 | 99 | 97 |
Data synthesized from similar reaction profiles for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments in optimizing enantioselective additions.
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction[7]
-
Reaction Setup: In a 2 mL vial, dissolve the aldehyde (0.5 mmol) and the ketone (2.5 mmol, 5 equivalents) in the chosen solvent (e.g., a 2:1 mixture of methanol and water, 1.0 mL).
-
Catalyst Addition: Add (S)-proline (0.05 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Cap the vial and stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Protocol 2: Screening Reaction Conditions for an Enantioselective Michael Addition
-
Preparation of Stock Solutions: To ensure accurate dispensing, prepare stock solutions of the α,β-unsaturated compound, the nucleophile, and the chiral catalyst in a high-purity, anhydrous solvent.
-
Reaction Array Setup: In an inert atmosphere glovebox or using a multi-well reaction block under an inert gas, set up a series of reaction vials.
-
Parameter Variation:
-
Solvent Screening: To separate vials, add the same amounts of substrate, nucleophile, and catalyst stock solutions, but use a different solvent for each (e.g., toluene, THF, CH₂Cl₂, hexane).
-
Temperature Screening: Set up identical reactions in parallel at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).
-
Catalyst Loading Screening: Vary the amount of catalyst stock solution added to each vial (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
-
Reaction and Analysis: Allow the reactions to proceed for a set amount of time. Quench the reactions and analyze the conversion and enantiomeric excess of each by chiral GC or HPLC.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing enantioselective addition reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General workflow for optimizing reaction conditions.
References
side product formation in catalytic asymmetric synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation and low stereoselectivity in catalytic asymmetric synthesis.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems in asymmetric catalysis.
Guide 1: Low or Inconsistent Enantioselectivity/Diastereoselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) or diastereomeric ratio (dr) between experiments.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or inconsistent stereoselectivity.
Guide 2: Catalyst Deactivation
Problem: The reaction starts but stops before completion, or the reaction rate is significantly slower than expected.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting catalyst deactivation.
Frequently Asked Questions (FAQs) & Mitigation Strategies
Issue 1: Low Enantioselectivity
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What is the first thing I should check?
A1: Before investigating the reaction chemistry, you must rigorously validate your analytical method (e.g., chiral HPLC or GC). An inaccurate or poorly resolved analytical method can provide misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate.[1]
Q2: My analytical method is validated, but the ee is still low and inconsistent. What's the next likely culprit?
A2: The purity of your starting materials is paramount.[1] Trace impurities in the substrate, reagents, or solvent can act as inhibitors or competing catalysts, leading to a non-selective background reaction.[1] The purity and integrity of the chiral catalyst itself are also critical.[1]
-
Mitigation:
-
Purify substrates and reagents via recrystallization, distillation, or column chromatography.
-
Use freshly distilled, anhydrous, and degassed solvents.
-
Synthesize a fresh batch of the catalyst or procure it from a reputable supplier.
-
Q3: How does temperature affect enantioselectivity?
A3: Temperature has a significant impact on enantioselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which often leads to higher ee.[2] However, in some cases, there is an optimal temperature, and going too low can decrease selectivity or reaction rate prohibitively.[2][3]
-
Mitigation:
-
Perform a temperature optimization study to find the best balance between reaction rate and enantioselectivity.[2]
-
Ensure precise and consistent temperature control throughout the reaction.
-
| Effect of Temperature on Enantioselectivity (Oxazaborolidine-Catalyzed Reduction) [2] | |
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | 78 |
| -20 | 81 |
| -40 | 84 |
| -60 | 63 |
Q4: Can the choice of solvent dramatically alter the enantioselectivity?
A4: Yes, the solvent can have a profound effect on the outcome of an asymmetric reaction.[4] It can influence the conformation and stability of the catalyst-substrate complex and the transition states.[4] Changing the solvent can sometimes even reverse the sense of enantioselection.
-
Mitigation:
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
Ensure the solvent is of the highest purity and is anhydrous, as trace water can significantly impact many catalytic systems.[1]
-
| Effect of Solvent on Enantioselectivity (Asymmetric Hydrogenation of Acetophenone) [5][6][7] | |
| Solvent | Enantiomeric Excess (% ee) |
| Ethanol | 94 |
| n-Butanol | 95 |
| Methanol | 60.5 |
| Isopropanol | 55.4 |
| THF | 45.2 |
| Toluene | 30.8 |
Issue 2: Side Product Formation
Q5: In my proline-catalyzed aldol reaction, I'm observing significant side products and low yield of the desired aldol adduct. What are these side products and how can I minimize them?
A5: Common side products in proline-catalyzed aldol reactions include:
-
Aldol Condensation Product: Dehydration of the desired β-hydroxy carbonyl product to form an α,β-unsaturated carbonyl compound.
-
Self-Aldol of the Aldehyde: The aldehyde reactant can act as both the nucleophile and electrophile, leading to homodimerization.
-
Oxazolidinone Formation: Reaction of the aldehyde with the proline catalyst can form an inactive oxazolidinone, effectively killing the catalyst.[7]
-
Mitigation:
-
Use a large excess of the ketone donor to favor the desired cross-aldol reaction over the aldehyde self-aldol.[7]
-
The addition of a small, controlled amount of water can sometimes suppress the formation of catalyst-killing byproducts like oxazolidinones by shifting equilibria.[7]
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent dehydration.
-
Q6: I am performing an asymmetric Diels-Alder reaction and getting a mixture of endo/exo products and regioisomers. How can I improve the selectivity?
A6: The selectivity of Diels-Alder reactions is highly dependent on the electronic and steric nature of the diene, dienophile, and the Lewis acid catalyst.
-
Mitigation:
-
Lewis Acid: The choice of a chiral Lewis acid is crucial for inducing enantioselectivity and can also influence endo/exo selectivity. Screen different chiral Lewis acids (e.g., those derived from BOX or TADDOL ligands).
-
Temperature: Lowering the reaction temperature often enhances both diastereoselectivity and enantioselectivity.
-
Substrate Modification: Modifying the steric bulk or electronic properties of the diene or dienophile can favor the formation of a single isomer.
-
| Effect of Lewis Acid on Diastereoselectivity (Mukaiyama Aldol Reaction) [8][9] | |
| Lewis Acid | syn:anti Diastereomeric Ratio |
| TiCl₄ | 23:77 |
| SnCl₄ | 10:90 |
| BF₃·OEt₂ | >98:2 |
| ZnCl₂ | 67:33 |
Q7: What are common side reactions in asymmetric Michael additions?
A7: In asymmetric Michael additions, potential side reactions include:
-
1,2-Addition: The nucleophile may add to the carbonyl group of the α,β-unsaturated system instead of the β-carbon (1,4-addition).
-
Polymerization: The Michael acceptor can polymerize, especially under basic conditions.
-
Protonation of the Enolate: The intermediate enolate can be protonated by trace acid, leading to a racemic or diastereomeric mixture.
-
Mitigation:
-
Catalyst Choice: Utilize catalysts known to promote 1,4-addition, such as certain organocatalysts (e.g., cinchona alkaloid derivatives) or soft metal catalysts.
-
Reaction Conditions: Employ low temperatures to favor the thermodynamically controlled 1,4-adduct.
-
Slow Addition: Add the Michael donor slowly to the acceptor to maintain a low concentration of the donor and minimize side reactions.
-
Issue 3: Racemization
Q8: My product has high ee immediately after the reaction, but it decreases significantly after work-up and purification. What is causing this racemization?
A8: Racemization can occur at several stages post-reaction:
-
Harsh pH during Work-up: Exposing the product to strong acidic or basic conditions during aqueous extraction can cause epimerization at a newly formed, labile stereocenter.[8]
-
Acidic Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive compounds during column chromatography.[8]
-
Elevated Temperatures: Prolonged heating during solvent removal can lead to racemization.[8]
-
Mitigation:
-
Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching the reaction.[8]
-
Minimize the contact time of the product with acidic or basic solutions.[8]
-
Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[8]
-
Neutralize silica gel before use or opt for an alternative stationary phase like neutral or basic alumina.[8]
-
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol is designed to prevent racemization of acid-sensitive chiral compounds during purification.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of the required amount of silica gel in the chosen non-polar component of your eluent (e.g., hexane).
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-3% (v/v) of the total solvent volume to be used for packing. For example, for every 100 mL of eluent used to pack the column, add 1-3 mL of triethylamine.[10][11]
-
Pack the Column: Pack the column with the triethylamine-containing slurry as you normally would.
-
Equilibrate the Column: Flush the packed column with at least 1-2 column volumes of the eluent containing 1-3% triethylamine.[11] This ensures the entire silica bed is neutralized. Discard the flushed solvent.[10]
-
Run the Chromatography: You can now run your column using your standard eluent (without additional triethylamine). The silica bed will remain deactivated.[10]
Protocol 2: General Procedure for Catalyst Screening in Asymmetric Hydrogenation
This protocol provides a framework for optimizing the catalyst and solvent for an asymmetric hydrogenation reaction.
Materials:
-
Substrate (e.g., a prochiral ketone)
-
A selection of chiral ligands (e.g., (R)-BINAP, (S,S)-DPEN)
-
A selection of metal precursors (e.g., [RuCl₂(cod)]n)
-
A range of anhydrous, degassed solvents (e.g., methanol, ethanol, THF, toluene)
-
Hydrogen source (balloon or high-pressure vessel)
-
Anhydrous base (if required, e.g., K₂CO₃)
Procedure:
-
Catalyst Pre-formation (if necessary): In a glovebox or under a strictly inert atmosphere, dissolve the metal precursor and the chiral ligand in a small amount of anhydrous solvent in a reaction vessel. Stir for the recommended time to allow for complex formation.
-
Reaction Setup: To the vessel containing the catalyst, add the substrate and any required co-catalyst or base. Add the bulk of the reaction solvent.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized reactor).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC/HPLC.
-
Work-up and Analysis: Once the reaction is complete, carefully vent the hydrogen. Work up the reaction as appropriate. Determine the conversion and enantiomeric excess of the product using a validated chiral GC or HPLC method.
-
Optimization: Repeat the procedure, systematically varying one parameter at a time (e.g., ligand, solvent, temperature, hydrogen pressure) to identify the optimal conditions for high yield and enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Asymmetric Reactions Catalyzed by Chiral Amino Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of asymmetric reactions catalyzed by chiral amino alcohols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental scale-up of these critical reactions.
1. Why is my enantioselectivity decreasing upon scaling up the reaction?
Decreased enantioselectivity during scale-up can be attributed to several factors:
-
Mass and Heat Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high substrate concentration. These deviations from the optimized lab-scale conditions can result in side reactions or the formation of undesired enantiomers. Ensure that the stirring rate and reactor design are suitable for effective mixing at a larger scale.
-
Temperature Control: Poor heat dissipation in large-scale reactions can lead to an overall increase in reaction temperature, which can negatively impact the catalyst's stereocontrol.[1] Employing a reactor with efficient cooling systems is crucial.
-
Solvent Effects: The choice of solvent and its purity can significantly influence the reaction outcome. Impurities present in larger volumes of solvent can interfere with the catalytic cycle. Additionally, the solubility of the catalyst and reagents may change with scale, affecting the reaction kinetics and selectivity.[2][3]
-
Catalyst Deactivation: The chiral amino alcohol catalyst may be more susceptible to deactivation over the longer reaction times often required for larger batches.[4][5]
2. What are common causes of lower yields in scaled-up reactions?
Several factors can contribute to a reduction in yield when moving from bench-scale to larger-scale production:
-
Inefficient Mixing: As with enantioselectivity, poor mixing can lead to incomplete reactions or the formation of byproducts, thus lowering the overall yield of the desired product.
-
Catalyst Loading and Activity: The relative catalyst loading (mol %) may need to be re-optimized for the larger scale. Catalyst deactivation can also be a significant contributor to lower overall conversion.[4][5][6]
-
Air and Moisture Sensitivity: Many organometallic catalysts and reagents used in these reactions are sensitive to air and moisture. Ensuring a properly inert atmosphere in a larger reactor is critical to prevent catalyst degradation and side reactions.
-
Work-up and Isolation Issues: The efficiency of extraction, crystallization, and purification steps can decrease upon scale-up. Product loss during these stages is a common reason for lower isolated yields.
3. How can I improve the solubility of my chiral amino alcohol catalyst at a larger scale?
Addressing catalyst solubility is often necessary for homogeneous catalysis on a larger scale:
-
Solvent Screening: A thorough screening of different solvents or solvent mixtures may be required to find a system that provides adequate solubility for all reaction components at the desired concentration.
-
Catalyst Modification: In some cases, modifying the structure of the chiral amino alcohol ligand can improve its solubility in a desired solvent without compromising its catalytic activity and selectivity.[7]
-
Use of Additives: Small amounts of co-solvents or additives can sometimes enhance the solubility of the catalyst. However, their impact on the reaction's stereochemical outcome must be carefully evaluated.
4. What strategies can be employed for catalyst recovery and recycling in large-scale processes?
Catalyst recovery is economically and environmentally important for industrial applications:
-
Immobilization: Grafting the chiral amino alcohol catalyst onto a solid support (e.g., silica, polymers) allows for easy filtration and recovery.[8][9] However, the activity and selectivity of the immobilized catalyst must be comparable to its homogeneous counterpart.
-
Crystallization/Precipitation: In some cases, the catalyst may be induced to crystallize or precipitate from the reaction mixture after completion, allowing for its recovery by filtration.
-
Extraction: If the catalyst has significantly different solubility properties from the product, it may be selectively extracted into a different solvent phase.
5. How do I manage potential exotherms during scale-up?
Exothermic reactions can pose significant safety risks at larger scales:
-
Calorimetry Studies: Performing reaction calorimetry studies (e.g., using a reaction calorimeter) at the lab scale can help to quantify the heat of reaction and predict the thermal behavior at a larger scale.[10]
-
Controlled Addition Rate: The rate of addition of a key reactant can be carefully controlled to manage the rate of heat generation.
-
Efficient Cooling: The reactor must be equipped with a cooling system capable of removing the heat generated by the reaction to maintain the desired temperature.
Quantitative Data Summary
The following tables summarize quantitative data from various scaled-up asymmetric reactions catalyzed by chiral amino alcohols and their derivatives.
Table 1: Scale-Up of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [11]
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Table 2: Performance of L-proline in a Scaled-Up Aldol Reaction [12]
| Limiting Aldehyde (Scale) | Reaction Time (h) | Conversion (%) | dr (anti/syn) | ee (anti) (%) |
| 2d (100 mmol) | 23 | 75 | 94:6 | 99 |
| 2d (100 mmol) | 48 | 90 | 93:7 | 99 |
Table 3: Biocatalytic Reductions for Chiral Alcohol Synthesis at Scale [13]
| Substrate | Scale | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ketoester 60 | 23 L | Pichia delftensis MY 1569 | (S)-alcohol 58 | 88 | >98 |
| Chlorinated ketone 61 | 23 L | Rhodotorula piliminae ATCC 32762 | (S)-alcohol 59 | 97 | >99 |
| Ketone | 200 L | S. paucimobilis SC 16113 | Alcohol 68 | 80 | 99.5 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Norepinephrine Precursor via Asymmetric Transfer Hydrogenation [11]
-
Materials:
-
α-Amino ketone HCl salt (1a)
-
RuCl[(S,S)-Teth-TsDpen] (3l)
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel and standard laboratory glassware
-
-
Procedure:
-
To a reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).
-
Add the catalyst RuCl[(S,S)-Teth-TsDpen] (3l) at a loading of 0.2 mol %.
-
Introduce the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at the designated temperature until completion (monitor by TLC or HPLC).
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final product.
-
Protocol 2: General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction [14]
-
Materials:
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Aldehyde
-
Ketone
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a suitable vial, dissolve L-proline (0.3 mmol, 30 mol%) in DMSO (1.0 mL).
-
Add the aldehyde (1.0 mmol) and the ketone (4.0 mL).
-
Stir the mixture at room temperature for the specified time.
-
After the reaction is complete, add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to obtain the crude product for further purification.
-
Visualizations
Caption: A generalized experimental workflow for scaling up chiral amino alcohol catalyzed reactions.
Caption: A troubleshooting decision tree for addressing common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 8. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Determining Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for Products of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine Catalysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical step in the evaluation of asymmetric catalysts and the development of stereochemically pure compounds. This guide provides a comparative overview of analytical methodologies for determining the enantiomeric excess of products synthesized using the chiral catalyst (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. We present a summary of quantitative data from relevant studies, detailed experimental protocols for commonly employed analytical techniques, and a logical workflow to guide the process.
Performance Comparison in Catalysis
This compound is a well-established chiral catalyst frequently employed in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for the formation of chiral secondary alcohols. The effectiveness of this catalyst is quantified by the enantiomeric excess of the resulting product. Below is a summary of representative performance data.
| Aldehyde | Organozinc Reagent | Product | Enantiomeric Excess (ee) | Analytical Method |
| Benzaldehyde | Diethylzinc | (R)-1-Phenyl-1-propanol | 96% | Chiral HPLC |
| 2-Tolualdehyde | Diethylzinc | (R)-1-(2'-Tolyl)-1-propanol | 96% | Chiral HPLC |
| 3-Methoxybenzaldehyde | Diethylzinc | (R)-1-(3-Methoxyphenyl)-1-propanol | 97% | Chiral HPLC |
| 4-Chlorobenzaldehyde | Diethylzinc | (R)-1-(4-Chlorophenyl)-1-propanol | 95% | Chiral HPLC |
| 1-Naphthaldehyde | Diethylzinc | (R)-1-(1-Naphthyl)-1-propanol | 98% | Chiral HPLC |
Experimental Protocols
Accurate determination of enantiomeric excess relies on well-defined analytical protocols. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most prevalent and reliable techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating and quantifying enantiomers.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
General Procedure:
-
Sample Preparation: Prepare a stock solution of the purified reaction product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.
-
HPLC System and Conditions:
-
Chiral Column: Select a suitable chiral column based on the analyte's structure. Polysaccharide-based columns are a common starting point.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is frequently used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 99:1 to 90:10 v/v n-hexane:isopropanol).
-
Flow Rate: Typically set between 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection Wavelength: Choose a wavelength where the analyte exhibits strong UV absorbance.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Example HPLC Conditions for 1-(2'-Tolyl)-1-propanol: [2]
-
Column: Chiralpak AD-H
-
Mobile Phase: n-Hexane / 2-Propanol = 99:1 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Times: tR = 15.57 min (R-enantiomer), tR = 18.75 min (S-enantiomer)
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times. The principle is similar to chiral HPLC, but the separation occurs in the gas phase within a capillary column coated with a chiral stationary phase.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives).
General Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC System and Conditions:
-
Injector Temperature: Set to ensure rapid volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature ramp is often used to ensure good separation.
-
Carrier Gas: Typically helium or hydrogen.
-
Detector Temperature: Set higher than the final oven temperature.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.
Workflow for Determining Enantiomeric Excess
The following diagram illustrates the general workflow for determining the enantiomeric excess of a reaction product.
Caption: General workflow for determining enantiomeric excess.
References
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: A Focus on (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral amino alcohol ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde, providing insights into catalyst performance and selection.
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield for a desired stereoisomer. Among the vast array of chiral ligands, amino alcohols have emerged as a versatile and effective class, particularly in the enantioselective addition of organozinc reagents to aldehydes. This guide provides a comparative analysis of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine and other notable chiral amino alcohol ligands, using the enantioselective addition of diethylzinc to benzaldehyde as a key benchmark reaction.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a well-established and widely studied reaction for evaluating the efficacy of chiral ligands. The key performance indicators are the chemical yield of the resulting chiral alcohol, (R)- or (S)-1-phenyl-1-propanol, and the enantiomeric excess (ee), which measures the degree of stereochemical control exerted by the chiral ligand.
Below is a summary of the performance of several representative chiral amino alcohol ligands in this benchmark reaction, compiled from various scientific publications.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | Toluene | 0 | 6 | 95 | 94 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 92 | 90 | (S) |
| Camphor-derived β-amino alcohol | 2 | Toluene | RT | 0.25 | >95 | 94 | (S) |
Note: This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol is provided below. It is crucial to consult the original literature for specific conditions tailored to each ligand.
Materials:
-
Anhydrous solvent (e.g., Toluene)
-
Chiral amino alcohol ligand
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.02 mmol, 2 mol%) in the anhydrous solvent (e.g., 5 mL).
-
Reaction Mixture Assembly: Cool the solution to the desired temperature (e.g., 0 °C in an ice bath). To this solution, add the diethylzinc solution (e.g., 2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at this temperature for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by a suitable method (e.g., column chromatography). Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol (e.g., by chiral HPLC or GC analysis).
Mechanistic Insights
The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is often referred to as the "two zinc species" or Noyori's mechanism. This mechanism involves the formation of a dinuclear zinc complex that acts as the active catalyst.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
In this proposed cycle, the chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide species. This monomeric species can then either dimerize to form an inactive complex or react with another molecule of diethylzinc and the aldehyde to form the key dinuclear zinc active catalyst. Within this complex, the chiral ligand creates a specific steric environment that directs the ethyl group from one of the zinc atoms to attack a specific face of the aldehyde, leading to the formation of the chiral alcohol with high enantioselectivity.
Applications of this compound
While specific comparative data in the diethylzinc addition benchmark is elusive, this compound and its enantiomer are valuable chiral auxiliaries and ligands in various other asymmetric transformations. These include:
-
Asymmetric Reductions: They are precursors to oxazaborolidine catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.
-
Organocatalysis: Derivatives of these molecules have been employed as effective organocatalysts in reactions like asymmetric Michael additions.
-
Pharmaceutical Synthesis: These pyrrolidine derivatives serve as crucial building blocks and chiral intermediates in the synthesis of complex pharmaceutical compounds.
The selection of a chiral ligand is a multifaceted decision that depends on the specific reaction, substrate, and desired outcome. While benchmark reactions provide a valuable starting point for comparison, empirical screening and optimization are often necessary to identify the optimal ligand and conditions for a new synthetic challenge. This guide provides a foundation for understanding the performance of a key class of chiral amino alcohol ligands and serves as a practical resource for researchers in the field of asymmetric synthesis.
Chiral Purity: A Comparative Guide to HPLC and GC Analysis for Stereoselectivity Validation
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used analytical techniques for the validation of stereoselectivity. This guide provides an objective comparison of chiral HPLC and GC, supported by experimental data and detailed protocols, to aid in method selection and validation.
The biological activity of a chiral molecule can be highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Therefore, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs.[2] This comparison guide delves into the nuances of chiral HPLC and GC, offering a comprehensive overview to help you make informed decisions for your analytical needs.
At a Glance: Chiral HPLC vs. Chiral GC
The choice between chiral HPLC and GC is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[3] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[3] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids, larger molecules).[3] | Volatile, thermally stable compounds (e.g., small molecules, essential oils, flavor and fragrance compounds).[3][4] |
| Sample Derivatization | Often not required, but can be used to improve separation or detection.[3] | Frequently required to increase volatility and thermal stability.[3][5] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[3] | Generally lower, although high-resolution mass spectrometry detectors can be expensive.[3] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[3] | Minimal, primarily uses inert carrier gases. |
| Analysis Time | Can be longer, although advances in core-shell technology are reducing run times.[6] | Often faster for simple mixtures.[1] |
| Resolution | Good to excellent. | Generally offers higher separation efficiency (more theoretical plates).[1] |
| Sensitivity | Dependent on the detector; UV, fluorescence, and MS are common. | Highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) are standard.[1] |
Delving Deeper: A Head-to-Head Comparison
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely applicable technique for the separation of a broad range of chiral compounds.[1] It operates at or near ambient temperatures, making it suitable for thermally labile molecules that would decompose under GC conditions.[1]
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used due to their broad enantioselectivity.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[8]
Advantages of Chiral HPLC:
-
Broad Applicability: Suitable for a wide range of non-volatile and thermally sensitive compounds.[1][3]
-
Direct Analysis: Often allows for the direct separation of enantiomers without derivatization.[8]
-
Versatility in Detection: Compatible with a variety of detectors, including UV-Vis, fluorescence, and mass spectrometry (MS), offering flexibility in sensitivity and selectivity.[1]
Limitations of Chiral HPLC:
-
Lower Efficiency (compared to GC): Typically provides lower plate counts than capillary GC, which can result in broader peaks.[1]
-
Higher Solvent Consumption: The use of liquid mobile phases can generate significant solvent waste, leading to higher operational costs and environmental concerns.[3]
-
Longer Analysis Times: Method development and analysis can sometimes be more time-consuming.[6]
Chiral Gas Chromatography (GC)
Chiral GC is the method of choice for the enantioselective analysis of volatile and thermally stable compounds.[3] It offers exceptional resolution and sensitivity, making it ideal for the analysis of essential oils, flavors, fragrances, and small chiral molecules.[4][9]
Similar to HPLC, chiral GC relies on a CSP coated onto the inner wall of a capillary column.[10] Cyclodextrin derivatives are the most common CSPs in chiral GC, separating enantiomers based on the formation of inclusion complexes.[10] For non-volatile or thermally unstable compounds, derivatization is often necessary to increase their volatility and allow for analysis by GC.[5]
Advantages of Chiral GC:
-
High Resolution: Capillary columns provide a very high number of theoretical plates, resulting in sharp peaks and excellent separation of enantiomers.[1]
-
High Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds, while mass spectrometry (MS) provides structural information for definitive identification.[1]
-
Fast Analysis: For volatile compounds, GC analysis can be very rapid.[1]
-
Low Solvent Consumption: The use of a gaseous mobile phase (carrier gas) minimizes solvent waste.
Limitations of Chiral GC:
-
Limited to Volatile and Thermally Stable Compounds: The primary limitation is the requirement that the analyte be volatile and stable at high temperatures.[3]
-
Derivatization Often Required: Many compounds, particularly those with polar functional groups, require derivatization prior to analysis, which adds an extra step to the workflow and can introduce potential errors.[3][5]
Experimental Protocols
General Workflow for Chiral HPLC Method Development
A systematic approach is crucial for successful chiral method development. The following workflow provides a general guideline.
Caption: General workflow for chiral HPLC method development.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample in a solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL.[7]
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[7]
2. Chromatographic Conditions (Starting Point):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is a good starting point for screening.[11]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.[7]
3. Optimization:
-
Adjust the ratio of the organic modifier (e.g., IPA in normal phase) to optimize retention time and resolution.[7]
-
Vary the column temperature to influence selectivity.[7]
-
Optimize the flow rate to balance analysis time and resolution.[7]
General Workflow for Chiral GC Method Development
Caption: General workflow for chiral GC method development.
1. Sample Preparation:
-
Derivatization (if required): For non-volatile or polar compounds, a derivatization step (e.g., esterification, acylation) is necessary to increase volatility.[5]
-
Dilution: Dilute the sample (or derivatized sample) in a suitable volatile solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL).[4]
2. Chromatographic Conditions (Starting Point):
-
Column: A cyclodextrin-based chiral column (e.g., β-DEX™, γ-DEX™) is a common choice.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.[4]
-
Injector Temperature: Typically 250 °C.[4]
-
Oven Temperature Program: Start with a screening gradient, for example, 50 °C (hold 1 min) to 220 °C at 5 °C/min.[4]
-
Detector: FID (e.g., at 250 °C) or MS.[4]
3. Optimization:
-
Modify the oven temperature program (initial temperature, ramp rate, final temperature) to improve resolution. Lowering the ramp rate can often enhance separation.[4]
-
Optimize the carrier gas flow rate to achieve the best efficiency.[4]
Performance Data: A Comparative Example
The following table summarizes typical performance data for the chiral separation of a hypothetical pharmaceutical compound, "Chiral-X," using both HPLC and GC.
| Parameter | Chiral HPLC | Chiral GC (after derivatization) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | n-Hexane:Ethanol (90:10, v/v) + 0.1% DEA | Helium at 1.2 mL/min |
| Flow Rate/Temperature Program | 1.0 mL/min | 100 °C (1 min) to 200 °C at 10 °C/min |
| Retention Time (Enantiomer 1) | 8.5 min | 12.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
Logical Selection Pathway
The decision between chiral HPLC and GC can be guided by a logical assessment of the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting between chiral HPLC and GC.
Conclusion
Both chiral HPLC and chiral GC are indispensable tools for the validation of stereoselectivity in the pharmaceutical industry.[3] HPLC offers greater versatility for a wider range of compounds, particularly those that are non-volatile or thermally labile.[1] In contrast, GC provides superior resolution and sensitivity for volatile analytes.[1] The choice of technique should be based on a thorough evaluation of the analyte's properties, the required sensitivity, and the available instrumentation. For regulated environments, cross-validation of results using both techniques, where applicable, can provide the highest level of confidence in the analytical data.[3]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in a predictable manner. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries in key asymmetric transformations, supported by experimental data and detailed protocols.
Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental strategy involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate. The inherent stereochemistry of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved from the product and can often be recovered and reused.
Performance Comparison in Asymmetric Reactions
The choice of a chiral auxiliary is highly dependent on the specific reaction and substrate. This section provides a comparative overview of the performance of four major classes of chiral auxiliaries in three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following tables summarize the performance of Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones in this transformation.
Table 1: Asymmetric Alkylation of N-Propionyl Imides and Amides
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans type) | Benzyl bromide | >99:1 | 95 |
| Allyl iodide | 98:2 | >90 | |
| (+)-Pseudoephedrine | Benzyl bromide | >99:1 | 90 |
| Ethyl iodide | 97:3 | 88 | |
| n-Butyl bromide | 98:2 | 89 |
Table 2: Asymmetric Alkylation of Ketone Hydrazones (SAMP)
| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclohexanone | Methyl iodide | ≥95% | 75 |
| Cyclohexanone | Ethyl iodide | ≥95% | 72 |
| Cyclohexanone | Propyl iodide | ≥95% | 70 |
| Acetone | Benzyl bromide | ≥96% | 85 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their high and predictable syn-selectivity.[1][2] Oppolzer's camphorsultams also provide good stereocontrol, and the selectivity can sometimes be tuned by the choice of Lewis acid.
Table 3: Asymmetric Aldol Reaction of N-Propionyl Imides
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | 80-95 |
| Benzaldehyde | >99:1 | 85 | |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Isobutyraldehyde | 95:5 | 88 |
| Benzaldehyde | 90:10 | 82 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic molecules. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Oppolzer's camphorsultam is particularly effective in this reaction due to its rigid structure.[3]
Table 4: Asymmetric Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary | Dienophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Acryloyl sultam | >98% | 80-90 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Acryloyl oxazolidinone | ~90% | 85 |
Mechanism of Stereoinduction
The high levels of stereoselectivity achieved with these auxiliaries are a result of well-defined, rigid transition states that favor the approach of the electrophile from one face of the enolate.
Decision Guide for Chiral Auxiliary Selection
Choosing the optimal chiral auxiliary depends on several factors, including the desired reaction, the nature of the substrate, and the desired stereochemical outcome.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric synthesis strategies. Below are representative protocols for the key reactions discussed.
Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise. After stirring for 30 minutes, add the alkyl halide (1.2 eq.). Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product, which can be purified by flash chromatography.
-
Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq.) is added, followed by lithium hydroxide (2.0 eq.). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous CH2Cl2 at 0 °C, add di-n-butylboron triflate (1.1 eq.) dropwise, followed by triethylamine (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.
-
Workup and Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol, and 30% hydrogen peroxide is added at 0 °C. The mixture is stirred vigorously for 1 hour. The product is then extracted, and the auxiliary can be cleaved as described in the alkylation protocol.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous CH2Cl2 at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP. Acryloyl chloride (1.2 eq.) is then added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with CH2Cl2, dried, and purified by chromatography.
-
Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 eq.) is dissolved in CH2Cl2 and cooled to -78 °C. A Lewis acid catalyst, such as diethylaluminum chloride (1.1 eq.), is added dropwise. After stirring for 15 minutes, freshly cracked cyclopentadiene (3.0 eq.) is added. The reaction is stirred at -78 °C for 3-4 hours.
-
Workup and Cleavage: The reaction is quenched with saturated aqueous NaHCO3. The product is extracted, dried, and purified. The auxiliary can be removed by reduction with LiAlH4 to afford the chiral alcohol.
References
A Comparative Guide to the Efficiency of (R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol and Other Proline-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been significantly advanced by the development of chiral proline-based catalysts. These small organic molecules have proven to be powerful tools for the stereoselective synthesis of complex molecules, offering a more sustainable and metal-free alternative to traditional catalysis. Among the diverse array of proline derivatives, (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol has emerged as a noteworthy catalyst. This guide provides an objective comparison of its performance against other key proline-based catalysts, supported by experimental data, detailed methodologies, and visual representations of catalytic cycles and workflows.
Introduction to Proline-Based Organocatalysis
L-proline, a naturally occurring amino acid, is a foundational organocatalyst known for its versatility and efficiency in a wide range of chemical transformations.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through different mechanisms, most notably enamine and iminium ion catalysis.[2][3] However, the quest for enhanced reactivity and stereoselectivity has led to the development of numerous proline derivatives.[4][5] Modifications to the proline scaffold, such as the introduction of bulky substituents or the alteration of the carboxylic acid group, can significantly impact the catalyst's performance.[6][7]
(R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol, a derivative of prolinol, belongs to a class of highly effective organocatalysts. The presence of the diphenylmethyl group provides significant steric hindrance, which is crucial for controlling the stereochemical outcome of a reaction.[2] This guide will focus on comparing its efficiency with other prominent proline-based catalysts in key asymmetric reactions.
Comparative Performance in Asymmetric Reactions
The efficacy of a catalyst is best assessed by its performance in specific chemical transformations. The following sections present a comparative analysis of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol and other proline-based catalysts in the Aldol and Michael addition reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis, and its asymmetric variant catalyzed by proline and its derivatives has been extensively studied.[5][8] The data below compares the performance of various catalysts in the reaction between aldehydes and ketones.
| Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (R)-(-)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | Data Not Available in Search Results | Data Not Available in Search Results | - | - | - |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 98:2 | 99 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | >99:1 | >99 |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 4-Nitrobenzaldehyde | Acetone | High Yields | - | Higher than L-Proline |
Note: The performance of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol in the aldol reaction was not explicitly found in the provided search results. The table includes data for closely related and foundational proline catalysts for comparison.
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-based catalysts, particularly diphenylprolinol derivatives, have shown exceptional performance in this transformation.[9][10]
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | Propanal | trans-β-Nitrostyrene | 95 | 93:7 | 99 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Propanal | trans-β-Nitrostyrene | 29 | 95:5 | 95 |
| L-Proline | Propanal | trans-β-Nitrostyrene | Low Yield | - | Low ee |
| Diphenylprolinol Methyl Ether | Simple Aldehydes | Simple Enones | High Yields | - | 95-99 |
Note: While specific data for (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol was not isolated, the performance of its parent structures and silyl ether derivatives in the Michael addition highlights the high efficiency of this catalyst class.[10][11]
Experimental Protocols
To ensure the reproducibility of the presented data, the following are generalized experimental protocols for the asymmetric aldol and Michael addition reactions catalyzed by proline-based organocatalysts.
General Procedure for Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL), the prolinol-based catalyst (0.05 mmol, 10 mol%) is added.[2] The reaction mixture is stirred at the specified temperature for the time indicated in the relevant literature. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
General Procedure for Asymmetric Michael Addition:
To a stirred solution of the aldehyde (1.2 mmol) and the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL), the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) is added at room temperature. The reaction mixture is stirred for the time specified in the literature. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic activity of proline-based catalysts is rooted in their ability to form key intermediates that activate the reactants. The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles.
Conclusion
The development of proline-based organocatalysts has revolutionized the field of asymmetric synthesis. While L-proline itself is a competent catalyst, its derivatives, such as (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol and other diphenylprolinol analogues, often exhibit superior performance, leading to higher yields and enantioselectivities. The bulky diphenylmethyl group plays a critical role in creating a well-defined chiral environment, which is essential for effective stereocontrol. The choice of the optimal catalyst is dependent on the specific reaction and substrates involved. For researchers in drug development and organic synthesis, the continued exploration and application of these powerful catalysts will undoubtedly lead to more efficient and sustainable routes to enantiomerically pure compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 10. chigroup.site [chigroup.site]
- 11. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
Assessing the Substrate Scope of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral catalyst is a critical determinant of reaction efficiency and stereochemical outcome. Among the diverse array of organocatalysts, chiral amino alcohols derived from pyrrolidine have emerged as a versatile class of catalysts. This guide provides a comparative assessment of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine , a notable chiral amino alcohol, in the context of its primary application: the enantioselective addition of arylboronic acids to aldehydes. To offer a comprehensive perspective, its performance is benchmarked against established alternative catalytic systems for the same transformation.
Performance Comparison in Asymmetric Arylation of Aldehydes
The primary catalytic application of this compound is in facilitating the zinc-catalyzed enantioselective addition of arylboronic acids to aromatic aldehydes. This reaction is a powerful tool for the synthesis of chiral diarylmethanols, which are valuable intermediates in pharmaceutical and materials science. The catalyst has been reported to achieve high yields and exceptional enantioselectivities, with enantiomeric excess (ee) values reaching up to 98%.
Table 1: Performance of this compound in the Asymmetric Addition of Phenylboronic Acid to Benzaldehyde
| Catalyst | Aldehyde | Arylboronic Acid | Yield (%) | ee (%) |
| This compound | Benzaldehyde | Phenylboronic Acid | High | up to 98 |
Note: "High" yield is reported in literature, but specific quantitative data is limited.
Table 2: Performance of Alternative Catalysts in the Asymmetric Arylation of Aldehydes
| Catalyst System | Ligand | Aldehyde | Arylboronic Acid | Yield (%) | ee (%) |
| [Rh(acac)(CO)₂] | Chiral Diene | Various Aromatic | Various Aryl | 85-98 | 91-99 |
| [RuCl₂(p-cymene)]₂ | Chiral Phosphine | Various Aromatic | Various Aryl | 75-99 | 90-99 |
| [Rh(cod)Cl]₂ | Chiral Phosphoramidite | Various Aromatic | Various Aryl | 80-97 | 92-99 |
The data presented in Table 2, compiled from various research articles, demonstrates that rhodium and ruthenium-based systems with appropriate chiral ligands are highly effective for the asymmetric arylation of aldehydes, consistently delivering excellent yields and enantioselectivities across a broad range of substrates. This sets a high benchmark for the performance of this compound.
Experimental Protocols
A detailed experimental protocol for the use of this compound is provided below, based on general procedures for similar chiral amino alcohol-catalyzed reactions. This is followed by a representative protocol for a rhodium-catalyzed alternative.
Protocol 1: General Procedure for the Asymmetric Arylation of an Aldehyde using this compound
Materials:
-
This compound (catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Arylboronic acid
-
Aldehyde
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (typically 5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution to the cooled catalyst solution. Stir the mixture for 30 minutes at 0 °C.
-
Add the arylboronic acid to the reaction mixture and stir for another 30 minutes.
-
Add the aldehyde dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Representative Procedure for Rhodium-Catalyzed Asymmetric Arylation of an Aldehyde
Materials:
-
[Rh(acac)(CO)₂] or other rhodium precursor
-
Chiral phosphine or diene ligand
-
Arylboronic acid
-
Aldehyde
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the rhodium precursor and the chiral ligand to a Schlenk flask.
-
Add the anhydrous solvent and stir the mixture at room temperature for a specified time to allow for catalyst formation.
-
Add the arylboronic acid and the base to the catalyst mixture.
-
Add the aldehyde to the reaction mixture.
-
Heat the reaction to the specified temperature and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Catalytic Process
To illustrate the logical flow of a typical asymmetric catalysis experiment and the general catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for asymmetric catalysis.
Caption: Simplified catalytic cycle for asymmetric arylation.
Conclusion
This compound is a promising chiral catalyst for the asymmetric addition of arylboronic acids to aldehydes, capable of inducing high enantioselectivity. However, for a comprehensive evaluation of its substrate scope, more extensive quantitative data across a wider range of substrates is necessary. In comparison, well-established rhodium and ruthenium-based catalytic systems offer a broader and more consistently documented track record of high performance in this transformation. For researchers and drug development professionals, the choice of catalyst will depend on factors such as substrate compatibility, cost, and the desired level of stereochemical control, with the information in this guide serving as a valuable starting point for informed decision-making.
A Comparative Guide to Chiral Amino Alcohols in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of various chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating catalytic efficiency. The data presented herein is compiled from peer-reviewed literature and aims to assist researchers in the selection of appropriate catalysts for asymmetric synthesis.
Performance Comparison of Chiral Amino Alcohol Catalysts
The efficacy of chiral amino alcohols as catalysts in the enantioselective ethylation of benzaldehyde is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the resulting chiral 1-phenyl-1-propanol. The following table summarizes the performance of several widely used chiral amino alcohols under various reaction conditions.
| Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 72 | 88 | 90 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 48 | 94 | 98 | (S) |
| (-)-3-exo-dimethylaminoisoborneol (DAIB) | 2 | Toluene | 0 | 6 | 97 | 98 | (S) |
| (1R,2S)-N-pyrrolidinylnorephedrine | 5 | Toluene | 0 | 24 | 92 | 95 | (R) |
| (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine | 10 | Hexane | 25 | 48 | 85 | 97 | (S) |
Experimental Protocols
General Procedure for Kinetic Studies of Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a typical procedure for monitoring the kinetics of the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous MgSO₄
-
Internal standard (e.g., dodecane) for GC analysis
-
Flame-dried glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.
-
Initiation of Reaction: Add freshly distilled benzaldehyde (1.0 mmol) and the internal standard to the reaction mixture. This is considered time zero (t=0).
-
Monitoring the Reaction: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a saturated aqueous solution of NH₄Cl (1 mL).
-
Work-up of Aliquots: Extract the quenched aliquot with diethyl ether (2 x 1 mL). Combine the organic layers and dry over anhydrous MgSO₄.
-
Analysis: Analyze the organic layer by chiral gas chromatography (GC) to determine the conversion of benzaldehyde and the enantiomeric excess of the 1-phenyl-1-propanol product.
-
Data Analysis: Plot the concentration of the product and the enantiomeric excess as a function of time to determine the reaction rate and the evolution of enantioselectivity.
Mechanistic Insights and Visualizations
The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols often exhibits a "positive nonlinear effect" (+)-NLE. This phenomenon, where the enantiomeric excess of the product is higher than the enantiomeric excess of the catalyst, is explained by the formation of dimeric catalyst species. The proposed catalytic cycle involves both homochiral and heterochiral dimers of the zinc-alkoxide catalyst. The heterochiral dimer (formed from one R and one S enantiomer of the catalyst) is significantly less reactive or even catalytically inactive compared to the more reactive homochiral dimers. This effectively enriches the concentration of the more enantiomerically pure homochiral catalyst in the reaction mixture, leading to an amplification of the enantioselectivity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the kinetic study of the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Experimental workflow for kinetic analysis.
Proposed Catalytic Cycle
The diagram below illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, taking into account the formation of dimeric species.
Caption: Proposed catalytic cycle with dimer formation.
Optimizing Asymmetric Synthesis: A Comparative Guide to Catalyst Loading Effects on Reaction Efficiency and Enantioselectivity
For Researchers, Scientists, and Drug Development Professionals
The efficiency and stereochemical outcome of an asymmetric catalytic reaction are critically dependent on a multitude of parameters, with catalyst loading being a paramount factor. The selection of an optimal catalyst concentration is a balancing act; it must be high enough to ensure a reasonable reaction rate and suppress the non-enantioselective background reaction, yet not so high as to induce catalyst aggregation or other non-linear effects that can be detrimental to enantioselectivity. This guide provides a comparative analysis of the impact of catalyst loading on reaction efficiency (yield) and enantioselectivity (ee), supported by experimental data and detailed protocols to aid in the optimization of your catalytic systems.
The Dual Impact of Catalyst Loading
Catalyst loading, typically expressed in mole percent (mol %), directly influences both the kinetic profile and the stereochemical integrity of a reaction. An insufficient catalyst concentration may lead to a dominant uncatalyzed reaction pathway, resulting in a racemic or near-racemic product. Conversely, an excessive catalyst loading can lead to the formation of catalyst aggregates or dimers, which may exhibit lower catalytic activity or altered enantioselectivity.[1] Therefore, a systematic evaluation of catalyst loading is a critical step in reaction development and optimization.
Comparative Data on Catalyst Loading
The optimal catalyst loading is highly specific to the reaction, substrate, and catalyst type. Below are tables summarizing the effects of varying catalyst loading on yield and enantiomeric excess for different classes of asymmetric reactions.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. The data below illustrates a common trend where enantioselectivity peaks at a specific catalyst loading and then diminishes.
| Catalyst Loading (mol %) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type/Reference Example |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
| Data is illustrative and compiled from general trends observed in the literature. |
In another example of an asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene using an α,β-dipeptide organocatalyst, a loading of 10 mol % was found to be optimal.[2]
Organocatalytic Multicomponent Reaction
Multicomponent reactions are powerful tools for building molecular complexity in a single step. In some cases, increasing catalyst loading can have a negative impact on enantioselectivity.
| Entry | Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 24 | 90 | 95 |
| 2 | 2 | 24 | 92 | 90 |
| 3 | 5 | 24 | 95 | 85 |
| 4 | 10 | 24 | 96 | 78 |
| This table illustrates an instance where a higher catalyst loading has an adverse effect on enantioselectivity. |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process. The following data for a Brønsted acid-catalyzed transfer hydrogenation of quinolines shows that a significant drop in yield can occur when the catalyst loading is too low, while the enantioselectivity remains high.[3]
| Entry | Catalyst Loading (mol %) | Residence Time (min) | Yield (%) | ee (%) |
| 1 | 5 | 40 | 95 | 94 |
| 2 | 2.5 | 40 | 96 | 94 |
| 3 | 1.0 | 40 | 96 | 94 |
| 4 | 0.5 | 60 | 96 | 94 |
| 5 | 0.1 | 60 | 45 | 93 |
Organocatalytic Direct Aldol Reaction
In some instances, a lower catalyst loading can surprisingly lead to an increase in enantioselectivity. For a direct aldol reaction in an aqueous medium, reducing the catalyst loading from 2 mol % to 0.5 mol % increased the enantiomeric excess from 94% to 97%.[4]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable data. Below are general protocols for catalyst screening and a specific example of an asymmetric aminophosphonate synthesis.
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a general method for screening different catalyst loadings to identify the optimal concentration.
Preparation:
-
In a glovebox or under an inert atmosphere, arrange a series of clean, dry reaction vials.
-
Prepare stock solutions of the substrate, reagent(s), and an internal standard in the chosen anhydrous solvent. This ensures accurate and consistent dispensing.
Catalyst Dispensing:
-
To each vial, add the appropriate amount of the chiral catalyst to be screened. If the catalysts are solids, weigh them directly into the vials. For very small quantities, consider preparing a catalyst stock solution.
Reaction Initiation:
-
Add the solvent to each vial, followed by the substrate and reagent stock solutions. The order of addition can be critical and should be consistent across all experiments.
Reaction Conditions:
-
Seal the vials and place them on a temperature-controlled shaker or stirrer plate at the desired reaction temperature.
Monitoring and Analysis:
-
Take aliquots from each reaction at specific time points to monitor conversion and enantioselectivity by chiral HPLC or GC.
-
Compare the results to identify the catalyst loading that provides the optimal balance of reaction rate, yield, and enantioselectivity.
Protocol 2: Asymmetric Synthesis of α-Aminophosphonates
This protocol provides a more specific example for the synthesis of α-aminophosphonates.
Imine Formation:
-
In a dried reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv.), the amine (1.0 equiv.), and the chiral catalyst (e.g., a chiral phosphoric acid, at the desired mol %) in an anhydrous solvent.
-
Add activated molecular sieves (e.g., 4 Å) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Phosphite Addition:
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the dialkyl phosphite (1.2 equiv.).
Reaction and Work-up:
-
Allow the reaction to stir for the required time (typically 12-48 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC.[1]
Visualizing the Workflow and Logic
To better understand the process of optimizing catalyst loading and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for catalyst loading optimization.
Caption: Logical relationships of catalyst loading and reaction outcomes.
References
A Mechanistic Showdown: Comparing Chiral Catalysts for Enantioselective Aldehyde Alkylation
For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds at the α-position of aldehydes is a cornerstone of modern organic synthesis. The resulting chiral carbonyl motifs are ubiquitous in pharmaceuticals and natural products. This guide offers a mechanistic and performance-based comparison of three prominent classes of chiral catalysts employed for this critical transformation: Proline and its derivatives, synergistic photoredox and enamine catalysts, and N-Heterocyclic Carbenes (NHCs).
The asymmetric α-alkylation of aldehydes has historically presented a significant challenge due to the aldehyde's sensitivity and propensity for side reactions.[1] However, the advent of organocatalysis and novel synergistic catalytic systems has provided powerful solutions. This guide will delve into the distinct mechanisms of action, supported by experimental data, to provide a clear framework for selecting the optimal catalytic system for a given synthetic challenge.
Mechanistic Comparison of Catalytic Cycles
The stereochemical outcome of an aldehyde alkylation is dictated by the catalyst's ability to create a chiral environment around the reacting species. The three catalyst classes discussed here achieve this through fundamentally different activation modes.
Proline: The Classic Enamine Catalyst
(S)-Proline, a simple and inexpensive amino acid, is a foundational organocatalyst for asymmetric aldehyde functionalization.[2] Its mechanism proceeds through the formation of a chiral enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in the stereoselectivity by acting as a Brønsted acid co-catalyst, orienting the incoming electrophile through a hydrogen-bonded transition state.[3]
Synergistic Photoredox and Enamine Catalysis: A Radical Approach
This modern approach merges the enamine-forming capabilities of chiral secondary amines, such as imidazolidinones, with the ability of a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) to generate radical species from alkyl halides under visible light irradiation.[4][5] The chiral enamine acts as a nucleophile, intercepting the transient, highly electrophilic radical in a stereocontrolled fashion.[4][5] This dual catalytic system dramatically expands the scope of suitable alkylating agents to include unactivated alkyl halides.[1]
N-Heterocyclic Carbenes (NHCs): Umpolung Reactivity
Chiral N-Heterocyclic Carbenes (NHCs) catalyze aldehyde alkylation through a unique mechanism known as "umpolung" or reversal of polarity.[6] The NHC adds to the aldehyde to form a nucleophilic Breslow intermediate, which is an acyl anion equivalent.[7] In the context of the Stetter reaction, a classic example of NHC-catalyzed aldehyde alkylation, this intermediate undergoes a conjugate addition to a Michael acceptor.[6][7] The stereochemistry is controlled by the chiral environment of the NHC catalyst during the C-C bond-forming step.
Performance Comparison: Experimental Data
The choice of catalyst is often dictated by its performance with specific substrates, including yield and enantioselectivity. The following tables summarize representative data for each catalyst class.
Table 1: Proline-Catalyzed Aldehyde Alkylation
| Aldehyde Substrate | Electrophile/Acceptor | Yield (%) | ee (%) | Reference |
| Various aliphatic aldehydes | α-Imino ethyl glyoxylate | High | High | [8] |
| Acetone | α-Unsubstituted aldehydes | 22-77 | up to 95 | [9] |
| Isovaleraldehyde | Diethyl bromomalonate | 81 | 92 | [10] |
| Propanal | N-Boc-imine | 95 | 96 | [10] |
Table 2: Synergistic Photoredox and Enamine Catalyzed Aldehyde Alkylation
| Aldehyde Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Octanal | Diethyl bromomalonate | 93 | 90 | [4] |
| Various aldehydes | α-Bromo cyanoalkyls | 68-97 | 91-96 | [11] |
| N-tethered aldehydic olefins | Intramolecular cyclization | 85-88 | 93-95 | [1] |
| Octanal | α-bromoacetonitrile | 95 | 95 | [11] |
Table 3: Chiral NHC-Catalyzed Intermolecular Stetter Reaction
| Aldehyde Substrate | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Acetaldehyde | Various Michael acceptors | up to 98 | moderate to good | [12] |
| Heterocyclic aldehydes | Nitroalkenes | up to 82 | up to 74 | [13] |
| Benzaldehyde | Chalcone | up to 90 (conversion) | N/A | |
| Picolinaldehyde | β-substituted nitroalkene | 82 | 74 | [13] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for each class of catalyst.
Proline-Catalyzed α-Alkylation of an Aldehyde
This procedure is a general representation of a proline-catalyzed alkylation. To a solution of the aldehyde (1.0 equiv) in a suitable solvent such as DMSO or chloroform, (S)-proline (10-30 mol%) is added. The alkylating agent (1.1-1.5 equiv) and a base (e.g., triethylamine, 1.5-2.0 equiv) are then added, and the reaction mixture is stirred at room temperature for 12-48 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated aldehyde.[9]
Synergistic Photoredox and Enamine-Catalyzed α-Alkylation
A representative procedure involves charging an oven-dried vial with the chiral imidazolidinone catalyst (e.g., 20 mol%), the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃, 0.5-2 mol%), the aldehyde (1.0-5.0 equiv), the alkyl halide (1.0 equiv), and a suitable solvent (e.g., DMF or DMSO).[10][11] The reaction mixture is degassed by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The vial is then sealed and placed approximately 5-10 cm from a visible light source (e.g., a 15-26 W compact fluorescent lamp) and stirred at room temperature for 12-24 hours.[4] After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the enantioenriched product.[11]
Chiral NHC-Catalyzed Intermolecular Stetter Reaction
In a typical procedure, the chiral triazolium salt precatalyst (10-20 mol%) is added to a vial under an inert atmosphere.[12][13] Anhydrous solvent (e.g., THF or methanol) is added, followed by a base (e.g., Cs₂CO₃ or DBU, 10-20 mol%). The mixture is stirred for a few minutes to generate the active NHC catalyst. The aldehyde (1.0-1.5 equiv) and the Michael acceptor (1.0 equiv) are then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 60 °C) for 12-72 hours.[6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the 1,4-dicarbonyl product.[13]
Conclusion
The choice of a chiral catalyst for aldehyde alkylation is a nuanced decision that depends on the specific synthetic target, available starting materials, and desired operational simplicity.
-
Proline catalysis remains a highly valuable, cost-effective, and operationally simple method, particularly for activated electrophiles. Its mechanism is well-understood, and it often provides high enantioselectivities.
-
Synergistic photoredox and enamine catalysis has emerged as a powerful strategy that significantly broadens the scope of aldehyde alkylation to include previously challenging, unactivated alkyl halides. This method's ability to proceed under mild, visible-light-mediated conditions is a major advantage.[1]
-
N-Heterocyclic Carbene catalysis , through its unique umpolung reactivity, offers a distinct approach to constructing 1,4-dicarbonyl compounds and other valuable structures that are not readily accessible through traditional enolate chemistry. The development of new chiral NHCs continues to improve the enantioselectivity of these transformations.[7]
By understanding the mechanistic underpinnings and performance characteristics of these diverse catalytic systems, researchers can make more informed decisions, accelerating the synthesis of complex chiral molecules for a wide range of applications in science and medicine.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.irapa.org [journals.irapa.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
benchmarking the performance of diphenylprolinol derivatives in asymmetric transformations
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, diphenylprolinol derivatives, especially their silyl ethers, have garnered significant attention for their versatility and ability to induce high stereoselectivity in a variety of asymmetric transformations.[1][2]
This guide provides an objective comparison of the performance of diphenylprolinol derivatives against other organocatalysts in key asymmetric reactions, supported by experimental data. Detailed methodologies for representative experiments are included to ensure reproducibility.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and diphenylprolinol silyl ethers have proven to be highly effective catalysts.[1][3][4] They facilitate the conjugate addition of aldehydes and other nucleophiles to α,β-unsaturated compounds, such as nitroalkenes, with excellent control over the stereochemical outcome. The bulky diphenylmethyl group provides a crucial steric shield that directs the approach of substrates, leading to high levels of stereocontrol.[1]
Comparative Data: Michael Addition of Aldehydes to Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | (E)-β-Nitrostyrene | 82 | 99 | 94:6 | [4] |
| (S)-Diphenylprolinol | Propanal | (E)-β-Nitrostyrene | 29 | 95 | - | [4] |
| L-Proline | Propanal | (E)-β-Nitrostyrene | Low | Low | - | [4] |
| (S)-Diphenylprolinol TMS ether | 3-Phenylpropanal | Methyl vinyl ketone | 52 | 97 | - | [4] |
| Immobilized Diphenylprolinol Alkyl Ether | Cinnamaldehyde | Nitromethane | 72 (overall) | >99 | - | [5] |
TMS: Trimethylsilyl
Silylation of the prolinol hydroxyl group dramatically improves the catalytic activity and enantioselectivity.[4] The trimethylsilyl (TMS) ether derivative of diphenylprolinol, for instance, completed the reaction of propanal and nitrostyrene in just one hour at room temperature with a high yield and 99% enantiomeric excess.[4] In contrast, the parent diphenylprolinol catalyst resulted in a low yield even after 24 hours.[4] The increased reactivity of the silyl ether derivatives is attributed to the effective formation of the enamine intermediate without the generation of an aminal byproduct.[4]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone for the synthesis of chiral β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals.[6] Diphenylprolinol derivatives and other prolinol-based catalysts operate through an enamine intermediate to achieve high stereoselectivity.
Comparative Data: Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Yield (%) | ee (%) | dr (syn:anti) |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone | 4-Nitrobenzaldehyde | High | High | High |
| L-Prolinamide derivative (3h) | Acetone | Benzaldehyde | - | 93 | - |
| L-Prolinamide derivative (3h) | Acetone | Isovaleraldehyde | - | >99 | - |
Data for (S)-Diphenylprolinol TMS ether is based on qualitative descriptions of high performance from comparative guides.[6] Quantitative data for a specific reaction was not available in the provided search results. Data for L-Prolinamide derivatives is included for comparison.[7][8]
Performance in Other Asymmetric Transformations
Diphenylprolinol silyl ethers also catalyze a range of other asymmetric transformations with high efficiency and stereoselectivity.
-
Diels-Alder Reaction: In the presence of an acid co-catalyst, diarylprolinol silyl ethers can effectively catalyze exo-selective and enantioselective Diels-Alder reactions. For example, the reaction of cinnamaldehyde and cyclopentadiene in the presence of a diarylprolinol silyl ether and trifluoroacetic acid afforded the Diels-Alder product in 99% yield with 94% ee for the exo isomer.[9]
-
Domino Reactions: These versatile catalysts have been successfully employed in domino reactions, allowing for the construction of complex molecular architectures with multiple stereocenters in a single step. For instance, a domino Michael/epimerization/Michael/1,2-addition reaction catalyzed by a diphenylprolinol silyl ether was used to synthesize topologically unique, 3D cage-like noradamantanes with excellent enantioselectivity.[10]
-
α-Benzoyloxylation: Diphenylprolinol silyl ether can promote the direct α-benzoyloxylation of aldehydes with benzoyl peroxide, yielding the oxidized products in good yields and with excellent enantioselectivity.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalysts.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from Hayashi et al., 2005.[4]
-
To a solution of the nitroalkene (1.0 mmol) and the (S)-diphenylprolinol TMS ether catalyst (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, add the aldehyde (10 mmol).
-
Stir the reaction mixture at 0 °C for the time specified in the literature (e.g., 5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous 1N HCl.
-
Extract the organic materials with an appropriate solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral column.[4]
Synthesis of Diphenylprolinol Silyl Ethers
This is a general procedure for the silylation of diphenylprolinol.[1]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the corresponding silyl chloride (e.g., trimethylsilyl chloride, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Mechanistic Insights and Workflows
The catalytic activity of diphenylprolinol derivatives in many of these transformations proceeds through a common enamine or iminium ion catalytic cycle.
Caption: Enamine catalysis cycle for diphenylprolinol-catalyzed Michael additions.
Caption: General experimental workflow for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. deepdyve.com [deepdyve.com]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, ensuring operational integrity and regulatory compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, a chiral pyrrolidine derivative. Adherence to these protocols is critical for protecting laboratory personnel and the environment. The information is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Data
Proper disposal procedures are predicated on a thorough understanding of the hazards associated with a chemical. Below is a summary of the key hazard information for this compound and related compounds.
| Hazard Category | Description | Primary Reference |
| GHS Classification | Skin corrosion/irritation: Category 2, Serious eye damage/eye irritation: Category 2A. | TCI Safety Data Sheet |
| Signal Word | Warning. | TCI Safety Data Sheet |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. | TCI Safety Data Sheet |
| Precautionary Statements | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | TCI Safety Data Sheet |
| Physical State | Solid. | TCI Safety Data Sheet |
| Related Compound Hazards | 1-Methylpyrrolidine is a highly flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[1][2][3] | Various Safety Data Sheets[1][2][3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is a synthesis of best practices derived from safety data sheets and general laboratory waste management guidelines.[4][5][6][7]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[4][6]
-
Collect solid waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.[6][7]
-
For solutions containing this compound, collect them in a separate, labeled container for liquid hazardous waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][7]
-
Include the date when the waste was first added to the container.[5]
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][7]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed except when adding waste.[5][7]
5. Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Deface all chemical labels on the empty container before disposal as regular trash, if local regulations permit after proper decontamination.[5]
6. Final Disposal:
-
Disposal of this compound must be conducted through a licensed and approved waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[5][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.[7]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. The following procedures are based on the safety data sheet for its enantiomer, (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, which has identical chemical and physical properties.
Hazard Identification and Classification
Properly understanding the hazards is the first step in safe handling. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation. |
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Chemical safety goggles or face shield.[1] | Prevents contact with eyes, which can cause serious irritation. Equipment should be tested and approved under standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Protective gloves (inspect prior to use).[1] Protective clothing. | Prevents skin irritation. Use proper glove removal technique to avoid skin contact.[1] Wash and dry hands thoroughly after handling.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Recommended when engineering controls are insufficient to maintain exposure below limits. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for safety and to maintain the integrity of the research.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to prevent the dispersion of dust.
-
Ensure a safety shower and eye bath are readily accessible.
Safe Handling Practices:
-
Preparation: Read and understand the Safety Data Sheet thoroughly before handling. Ensure all necessary PPE is available and in good condition.
-
Handling:
-
Avoid all contact with skin, eyes, and clothing.
-
Wear the recommended personal protective equipment.
-
Avoid the formation of dust and aerosols.[1]
-
-
Post-Handling:
-
Wash hands and face thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool and shaded area.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Skin Contact | Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Ingestion | Rinse mouth. Get medical advice/attention. |
| Accidental Release | Pick up and arrange disposal without creating dust. Prevent the product from entering drains. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste from Residues: Disposal must be in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company.
-
Contaminated Packaging: Dispose of in accordance with local and national regulations. Before disposing of the used container, remove the contents completely.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
